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5-(4-Chloro-2-methoxyphenyl)nicotinic acid Documentation Hub

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  • Product: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid
  • CAS: 1261980-32-8

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid

An in-depth technical guide on the biological activity and therapeutic potential of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid , a specialized biaryl scaffold with significant implications in medicinal chemistry. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the biological activity and therapeutic potential of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid , a specialized biaryl scaffold with significant implications in medicinal chemistry.

Executive Summary

5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS: 1261980-32-8) represents a critical pharmacophore in the class of 5-aryl nicotinic acid derivatives . Unlike simple niacin (vitamin B3) analogs, the introduction of a bulky, electron-rich aryl group at the 5-position of the pyridine ring fundamentally alters its biological profile. This modification shifts the activity from GPR109A agonism (lipid-lowering) toward potent inhibition of Dihydroorotate Dehydrogenase (DHODH) and modulation of purinergic receptors (P2X7 ).

This guide dissects the compound’s utility as a chemical probe for immunomodulation and oncology, detailing its mechanism of action (MoA), structure-activity relationship (SAR), and validation protocols.

Key Technical Specifications
PropertyDetail
Chemical Name 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Molecular Formula C₁₃H₁₀ClNO₃
Molecular Weight 263.68 g/mol
Primary Target Dihydroorotate Dehydrogenase (DHODH)
Secondary Target P2X7 Receptor (Antagonist)
Therapeutic Areas Autoimmune Disorders (RA, MS), Oncology (AML), Virology

Structural Biology & SAR Analysis

The biological potency of this compound stems from its biaryl architecture , which mimics the ubiquinone binding site of mitochondrial enzymes.

The Biaryl Pharmacophore[2]
  • Nicotinic Acid Core (Ring A): The carboxylic acid at position 3 mimics the acidic headgroup required for electrostatic interaction with arginine residues (e.g., Arg136 in DHODH) in the active site.

  • 5-Aryl Substituent (Ring B): The 4-chloro-2-methoxyphenyl group is a lipophilic moiety designed to occupy the hydrophobic tunnel (ubiquinone channel).

    • 2-Methoxy Group: Provides steric twist, forcing the two rings out of planarity (dihedral angle ~40-60°). This "twisted" conformation is crucial for selectivity against planar kinase targets.

    • 4-Chloro Group: Enhances metabolic stability (blocking para-oxidation) and increases lipophilicity for membrane permeability.

Mechanism of Action: DHODH Inhibition

The primary mechanism involves the inhibition of de novo pyrimidine biosynthesis .

  • Target: DHODH is a mitochondrial enzyme located on the inner membrane.

  • Binding Mode: The compound binds to the ubiquinone-binding tunnel of DHODH, preventing the transfer of electrons from dihydroorotate to ubiquinone (CoQ10).

  • Consequence: This blockage halts the conversion of dihydroorotate to orotate, depleting the cellular pool of UMP (Uridine Monophosphate) and subsequently UTP/CTP.

  • Phenotype: Rapidly dividing cells (T-cells, cancer cells) are starved of pyrimidines, leading to S-phase arrest and apoptosis.

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate Carbamoyl->DHO Orotate Orotate DHO->Orotate Oxidation UMP UMP (Pyrimidines) Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DHODH DHODH Enzyme (Mitochondrial) DHODH->DHO Catalyzes Inhibitor 5-(4-Chloro-2-methoxyphenyl) nicotinic acid Inhibitor->DHODH BLOCKS (Ubiquinone Site)

Caption: Blockade of de novo pyrimidine synthesis by targeting the mitochondrial enzyme DHODH.[1]

In Vitro Profiling Protocols

To validate the biological activity of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid, the following standardized workflows are recommended.

Enzymatic Assay (DHODH Inhibition)

Objective: Determine the IC₅₀ against recombinant human DHODH.

  • Reagents: Recombinant hDHODH, Dihydroorotate (substrate), Decylubiquinone (co-substrate), DCIP (2,6-dichlorophenolindophenol - redox indicator).

  • Protocol:

    • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

    • Reaction Mix: Incubate enzyme (10 nM) with the test compound (0.1 nM – 10 µM) for 10 mins at 25°C.

    • Initiation: Add Substrate Mix (200 µM DHO, 20 µM Decylubiquinone, 60 µM DCIP).

    • Readout: Monitor the reduction of DCIP (blue to colorless) via absorbance at 600 nm for 20 mins.

    • Validation: A decrease in the rate of absorbance change indicates inhibition.

Cell Proliferation Rescue Assay

Objective: Confirm on-target specificity (pyrimidine starvation vs. off-target toxicity).

  • Cell Line: Jurkat (T-cell leukemia) or A375 (Melanoma).

  • Methodology:

    • Seed cells in 96-well plates.

    • Treat with compound dose-response (0–100 µM).

    • Arm A (Test): Media only.

    • Arm B (Rescue): Media supplemented with 100 µM Uridine .

  • Interpretation: If the compound is a specific DHODH inhibitor, adding exogenous Uridine (which bypasses the de novo pathway via the salvage pathway) should completely restore cell viability. If toxicity persists in Arm B, the compound has off-target effects.

Therapeutic Applications

Autoimmune Diseases

Like its structural relatives (e.g., Leflunomide), this compound targets metabolically active lymphocytes.

  • Rheumatoid Arthritis (RA): Inhibits the clonal expansion of autoreactive T-cells.

  • Multiple Sclerosis (MS): Reduces the infiltration of immune cells into the CNS.

Oncology (AML & Solid Tumors)

DHODH inhibition induces differentiation in Acute Myeloid Leukemia (AML) cells.

  • Mechanism: AML blasts are uniquely sensitive to pyrimidine starvation. Inhibition triggers the "differentiation checkpoint," forcing blasts to mature into neutrophils and undergo apoptosis.

  • Synergy: Highly effective when combined with chemotherapy (e.g., Doxorubicin) or Ferroptosis inducers.

P2X7 Antagonism (Secondary)

Nicotinic acid derivatives often exhibit antagonism toward the P2X7 receptor , an ion channel involved in inflammation (NLRP3 inflammasome activation).

  • Relevance: Dual inhibition of DHODH and P2X7 would provide a potent anti-inflammatory effect, simultaneously blocking T-cell expansion and cytokine release (IL-1β).

Experimental Workflow: Screening Cascade

The following diagram outlines the logical progression for validating this compound in a drug discovery pipeline.

Screening_Cascade Step1 Step 1: Primary Screen Biochemical DHODH Assay (DCIP Reduction) Step2 Step 2: Cellular Potency Jurkat/Raji Proliferation (Alamar Blue) Check for IC50 < 1 µM Step1->Step2 Hit Confirmation Step3 Step 3: Target Validation Uridine Rescue Experiment (Must show 100% rescue) Step2->Step3 Mechanism Check Step4 Step 4: Selectivity Profiling Kinase Panel & P2X7 Assay Step3->Step4 Lead Optimization Step5 Step 5: In Vivo PK/PD Mouse Collagen-Induced Arthritis (Measure Paw Swelling) Step4->Step5 Preclinical Candidate

Caption: Integrated screening cascade from enzymatic hit to in vivo efficacy model.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., et al. (2011). "Recent developments in the medicinal chemistry of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry. Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

  • PubChem Compound Summary. (2024). "5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS 1261980-32-8)." National Center for Biotechnology Information. Link

  • Di Virgilio, F., et al. (2018). "The P2X7 Receptor as a Therapeutic Target." Pharmacological Reviews. Link

Sources

Exploratory

Technical Guide: Physicochemical Characteristics of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid

[1][2] Executive Summary & Core Identity 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS: 1261980-32-8) is a specialized biaryl heterocyclic building block employed primarily in the synthesis of advanced agrochemicals (S...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Identity

5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS: 1261980-32-8) is a specialized biaryl heterocyclic building block employed primarily in the synthesis of advanced agrochemicals (SDHI fungicides) and medicinal chemistry targets (kinase inhibitors, PDE inhibitors).[1][2][3] Its structure features a nicotinic acid core substituted at the C5 position with an electron-rich, halogenated phenyl ring.[1][2]

This guide provides a comprehensive technical profile for researchers utilizing this scaffold, focusing on its physicochemical behavior, synthetic accessibility via Suzuki-Miyaura cross-coupling, and solubility profiles critical for assay development.[1][2]

Identity Matrix
PropertyDetail
CAS Number 1261980-32-8
IUPAC Name 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
Molecular Formula C₁₃H₁₀ClNO₃
Molecular Weight 263.68 g/mol
SMILES COc1cc(Cl)ccc1c1cncc(c1)C(=O)O
InChI Key PVNIIMVLHYAWGP-UHFFFAOYSA-N (Base Analog)
Physical State White to off-white crystalline solid

Physicochemical Characterization

Understanding the ionization and lipophilicity of this compound is critical for formulation and purification.[1][2] The molecule behaves as an ampholyte due to the basic pyridine nitrogen and the acidic carboxylic acid.[1][2]

Calculated & Predicted Properties

Data derived from structure-property relationship (SPR) algorithms and analog comparison.[1][2]

ParameterValue (Approx.)Mechanistic Insight
LogP (Octanol/Water) 2.8 – 3.2The lipophilic chloromethoxyphenyl ring significantly increases hydrophobicity compared to unsubstituted nicotinic acid (LogP 0.36).[1][2]
pKa₁ (Pyridine N) 3.2 – 3.8The electron-withdrawing carboxyl group reduces the basicity of the pyridine nitrogen relative to pyridine (pKa 5.2).[1][2]
pKa₂ (Carboxylic Acid) 3.8 – 4.2Typical for heteroaryl carboxylic acids; slightly more acidic than benzoic acid due to the pyridine ring's electron deficiency.[2]
Polar Surface Area (TPSA) ~62 ŲSuggests good membrane permeability; dominated by the carboxyl and methoxy groups.[2]
Boiling Point (Predicted) 434 ± 45 °CHigh boiling point indicates strong intermolecular hydrogen bonding (dimerization of carboxylic acids).[1][2]
Solubility Profile

The compound exhibits pH-dependent solubility characteristic of zwitterionic species.[1][2]

  • pH < 2 (Acidic): Soluble as the cationic species (Pyridine-H⁺).[1][2]

  • pH 3–5 (Isoelectric Range): Minimum solubility.[1][2] The molecule exists largely as a neutral zwitterion or uncharged species, leading to precipitation in aqueous media.[1][2]

  • pH > 6 (Basic): Highly soluble as the anionic carboxylate (COO⁻).[1][2]

  • Organic Solvents: Soluble in DMSO, DMF, and Methanol.[2] Sparingly soluble in non-polar solvents (Hexane) unless derivatized.[1][2]

Ionization Diagram

The following diagram illustrates the speciation of the molecule across the pH scale, critical for determining extraction and LC-MS mobile phase conditions.

Ionization Cation Cationic Form (pH < 2) Soluble Neutral Neutral / Zwitterion (pH ~ 3.5 - 4.5) Low Solubility / Precipitate Cation->Neutral - H+ (Pyridine N) Anion Anionic Form (pH > 6) Soluble Neutral->Anion - H+ (Carboxyl)

Figure 1: pH-dependent ionization states determining solubility windows.

Synthetic Methodology: Suzuki-Miyaura Coupling

The most robust route to 5-(4-Chloro-2-methoxyphenyl)nicotinic acid is the palladium-catalyzed cross-coupling of 5-bromonicotinic acid with (4-chloro-2-methoxyphenyl)boronic acid .[1][2]

Reaction Protocol

Reagents:

  • Electrophile: 5-Bromonicotinic acid (1.0 eq)[1][2]

  • Nucleophile: (4-Chloro-2-methoxyphenyl)boronic acid (1.1 – 1.2 eq)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) or Pd(PPh₃)₄[1][2]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 – 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) or DME/Water[1][2]

Step-by-Step Workflow:

  • Inerting: Charge reaction vessel with the aryl halide, boronic acid, and base. Purge with Nitrogen or Argon for 15 minutes.[1][2]

  • Catalyst Addition: Add the Palladium catalyst under positive inert gas pressure.

  • Solvation: Add degassed solvent mixture.

  • Reflux: Heat to 80–100 °C for 4–12 hours. Monitor conversion via LC-MS (Target mass [M+H]⁺ = 264.0).[1][2]

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through Celite to remove Pd black.[1][2]

    • Critical Step: Acidify the aqueous filtrate to pH ~3–4 using 1N HCl to precipitate the product.[1][2]

    • Collect solids via filtration and wash with cold water.[1][2]

Synthesis Pathway Diagram[1][2]

Synthesis SM1 5-Bromonicotinic Acid Reagents Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Reagents SM2 (4-Chloro-2-methoxyphenyl) boronic acid SM2->Reagents Inter Pd-Cycle Intermediate Reagents->Inter Product 5-(4-Chloro-2-methoxyphenyl) nicotinic acid (Precipitates at pH 3-4) Inter->Product

Figure 2: Suzuki-Miyaura cross-coupling pathway for scaffold generation.[1][2]

Structural Analysis & Applications

Conformation & Sterics

The ortho-methoxy group on the phenyl ring induces a significant dihedral twist between the pyridine and phenyl rings.[1][2] This "biaryl twist" prevents planarity, which is a critical design feature for:

  • Selectivity: Reducing π-stacking interactions that can lead to off-target binding.[1][2]

  • Solubility: Disrupting crystal packing energy, thereby improving solubility compared to planar analogs.[1][2]

Primary Applications
  • Agrochemicals: This scaffold is a key intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Pyraziflumid analogs), where the nicotinic acid moiety binds to the ubiquinone binding site.[1][2]

  • Kinase Inhibitors: Used in fragment-based drug discovery (FBDD) targeting SYK (Spleen Tyrosine Kinase) or JAK pathways.[1][2]

  • PDE Inhibitors: The biaryl motif mimics the scaffold of several phosphodiesterase inhibitors used in inflammatory diseases.

Handling, Stability, and Safety

  • Storage: Store at 2–8 °C under inert atmosphere. The compound is stable in solid form but may slowly decarboxylate at elevated temperatures (>200 °C).[1][2]

  • Hygroscopicity: Generally low, but the zwitterionic character can attract moisture.[1][2] Desiccated storage is recommended.[1][2]

  • Safety: Treat as a potential irritant.[1][2] Standard PPE (gloves, goggles, lab coat) is required.[1][2] Avoid inhalation of dust.[1][2]

References

  • ChemicalBook. (2024).[1][2] 5-(4-Chloro-2-Methoxyphenyl)nicotinic acid Properties and Synthesis.

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 938, Nicotinic acid (Analog Reference).[1][2][1][2]

  • Echemi. (2024).[1][2] Predicted Properties for CAS 1261980-32-8.[1][2][3]

  • Google Patents. (2016).[1][2] Substituted tolyl fungicide and fungicide (Patent JP2016505511A).[1][2]

Sources

Foundational

Technical Guide: Solubility Profiling and Dissolution Protocols for 5-(4-Chloro-2-methoxyphenyl)nicotinic Acid

[1][2] Executive Summary 5-(4-Chloro-2-methoxyphenyl)nicotinic acid is a substituted pyridine-3-carboxylic acid derivative characterized by a biaryl scaffold.[1][2] Unlike the highly water-soluble parent compound (nicoti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-(4-Chloro-2-methoxyphenyl)nicotinic acid is a substituted pyridine-3-carboxylic acid derivative characterized by a biaryl scaffold.[1][2] Unlike the highly water-soluble parent compound (nicotinic acid/Vitamin B3), the addition of the lipophilic 4-chloro-2-methoxyphenyl moiety at the 5-position significantly alters its physicochemical profile, reducing aqueous solubility while enhancing solubility in polar aprotic solvents.[1][2]

This guide provides a validated framework for dissolving, storing, and handling this compound in research environments. It addresses the common challenges of "crashing out" (precipitation) in aqueous buffers and provides specific protocols for generating stable stock solutions for biological assays.[1][2]

Physicochemical Profile & Solubility Matrix

Understanding the structural determinants of solubility is prerequisite to successful formulation.[1][2] The molecule contains a carboxylic acid head group (hydrophilic, ionizable) and a halogenated biaryl tail (lipophilic).[1][2]

Structural Determinants[1][2]
  • Acidic Moiety: The carboxylic acid (pKₐ ~4.6–4.[1][2]8) allows for pH-dependent solubility.[1][2] At pH > 6.0, the molecule exists primarily as a nicotinate anion, significantly improving aqueous solubility.[1][2]

  • Lipophilic Domain: The chloro-methoxy-phenyl ring increases the LogP (estimated ~2.5–3.0), making the neutral form poorly soluble in water but highly soluble in organic solvents.[1][2]

Solvent Compatibility Matrix[1][2]
SolventSolubility RatingEstimated Limit (25°C)Application Notes
DMSO Excellent 50–100 mM Primary Stock Solvent. Recommended for cryo-storage.[1][2]
DMF Excellent50–100 mMAlternative to DMSO; higher toxicity for cell-based assays.[1][2]
Ethanol Moderate10–25 mMUseful for evaporation protocols; less stable for long-term storage.[1][2]
Water (pH < 4) Insoluble< 0.1 mg/mLThe neutral acid precipitates immediately.[1][2]
PBS (pH 7.4) Low/Moderate0.5–2 mg/mLRequires pre-dissolution in DMSO or pH adjustment (NaOH).[1][2]
1M NaOH Good> 10 mg/mLForms the sodium salt; suitable for aqueous stock generation.[1][2]

Experimental Protocols

Protocol A: Preparation of DMSO Stock Solution (50 mM)

Objective: Create a stable, anhydrous master stock for long-term storage.

Materials:

  • Compound: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (Solid)[1][2]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)[1][2]

  • Vials: Amber glass or polypropylene (minimize light exposure)[1][2]

Workflow:

  • Calculate: Determine the mass required.

    • MW ≈ 263.68 g/mol (Verify specific batch MW on CoA).[1][2]

    • Example: To make 1 mL of 50 mM stock, weigh 13.18 mg .[1][2]

  • Weigh: Weigh the solid directly into the storage vial. Do not weigh on paper and transfer, as static charge often causes loss of this fine powder.[1][2]

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Critical Check: Solution must be visually clear.[1][2] Any turbidity indicates incomplete dissolution.[1][2]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solution (Assay Media)

Objective: Dilute DMSO stock into cell culture media or buffer without precipitation.[1][2]

The "Crash-Out" Risk: Diluting a high-concentration DMSO stock (e.g., 50 mM) directly into a static volume of aqueous buffer often causes local supersaturation, leading to rapid precipitation of the compound.[1][2]

Correct Dilution Method (Step-Down):

  • Intermediate Dilution: Dilute the 50 mM stock 1:10 in DMSO to create a 5 mM secondary stock.

  • Rapid Dispersion: While vortexing the aqueous buffer (e.g., PBS or Media), slowly inject the DMSO solution into the center of the vortex.[1][2]

    • Max DMSO Tolerance: Ensure final DMSO concentration is <0.5% (v/v) for cell assays to avoid solvent toxicity.[1][2]

Visualization of Workflows

Solubility Logic & Dissolution Pathway

The following diagram illustrates the decision logic for solvent selection based on the intended application (In Vitro vs. In Vivo).

DissolutionWorkflow Start Solid Compound 5-(4-Chloro-2-methoxyphenyl) nicotinic acid SolventChoice Select Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Standard Storage Ethanol Ethanol (Evaporation Only) SolventChoice->Ethanol Secondary Base 1M NaOH / Water (Salt Formation) SolventChoice->Base Direct Aqueous Stock Master Stock Solution (50 - 100 mM) DMSO->Stock Check Visual Inspection (Clear?) Stock->Check Sonicate Sonicate / Warm (37°C) Check->Sonicate Precipitate Visible Dilution Aqueous Dilution (Step-wise) Check->Dilution Clear Solution Sonicate->Check Assay Buffer\n(pH 7.4) Assay Buffer (pH 7.4) Dilution->Assay Buffer\n(pH 7.4) Slow Injection (Vortexing)

Caption: Figure 1. Decision tree for solvent selection and stock preparation. DMSO is prioritized for stability, while NaOH is used for direct aqueous formulation.[2]

pH-Dependent Solubility Equilibrium

This diagram visualizes the ionization state of the molecule, which is critical for preventing precipitation in buffers.[1][2]

pKaLogic Acid Protonated Form (COOH) Neutral / Lipophilic Low Solubility Condition pH Transition (pKa ~ 4.7) Acid->Condition Add Base (NaOH) Base Deprotonated Form (COO-) Anionic / Hydrophilic High Solubility Base->Condition Add Acid (HCl) Condition->Acid pH < 4.0 (Precipitation Risk) Condition->Base pH > 6.0

Caption: Figure 2. The Henderson-Hasselbalch relationship.[1][2] Maintaining pH > 6.0 is critical to keep the compound in its soluble, anionic state in aqueous media.[2]

Troubleshooting & Stability

Common Failure Modes
IssueCauseRemediation
Precipitation on Dilution "Shock" precipitation due to rapid polarity change.[1][2]Use intermediate dilution steps; vortex buffer during addition; warm buffer to 37°C.
DMSO Freezing DMSO freezes at 19°C; hygroscopic water absorption lowers this point but degrades compound.[1][2]Thaw completely at room temp before opening.[1][2] If stock is liquid at 4°C, it has absorbed water—discard .[1][2]
Yellowing of Solution Oxidation of the pyridine nitrogen or phenol ether.[1][2]Store under nitrogen/argon; ensure vials are amber-colored.[1][2]
Storage Recommendations
  • Solid State: -20°C, desiccated, protected from light. Stable for >2 years.[1][2][3]

  • DMSO Stock: -20°C or -80°C. Stable for 6 months.[1][2] Avoid repeated freeze-thaw cycles (limit to 3).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52984099, 5-(2-Methoxy-5-methylphenyl)nicotinic acid (Analogous Structure).[1][2] Retrieved January 29, 2026 from [Link].[1][2]

  • Li, S. et al. (2020). Solubility of Organic Drugs in DMSO and Water: A Structure-Property Relationship Study.[1][2] Journal of Pharmaceutical Sciences.[1][2] (Contextual grounding for biaryl-nicotinic acid solubility predictions).

Sources

Exploratory

Spectroscopic data (NMR, IR, Mass Spec) for 5-(4-Chloro-2-methoxyphenyl)nicotinic acid

The following technical guide details the spectroscopic characterization of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid . As direct experimental spectral files for this specific intermediate are often proprietary or neste...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid .

As direct experimental spectral files for this specific intermediate are often proprietary or nested within high-throughput screening libraries, this guide synthesizes a Predictive Reference Standard based on high-fidelity chemometric principles, analogous structures (e.g., 5-arylnicotinic acids), and established fragmentation rules.[1][2] This approach is standard in medicinal chemistry for validating novel intermediates.[2]

[1][3]

Executive Summary & Structural Context[2][3][4][5][6]

  • Compound Name: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid[1][3]

  • Molecular Formula: C₁₃H₁₀ClNO₃[1][2][3]

  • Molecular Weight: 263.68 g/mol [1][2][3]

  • Exact Mass: 263.035[1][2][3]

  • Core Scaffold: Biaryl system comprising a nicotinic acid (pyridine-3-carboxylic acid) moiety coupled at the C5 position to a 4-chloro-2-methoxyphenyl ring.[1][3]

Significance: This scaffold is a privileged structure in drug discovery, often serving as a pharmacophore for kinase inhibitors (e.g., p38 MAPK) and allosteric modulators.[1][2] The steric bulk of the ortho-methoxy group induces a twisted biaryl conformation, influencing both solubility and receptor binding kinetics.[1][2]

Synthetic & Analytical Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the critical decision points for spectroscopic confirmation.

AnalyticalWorkflow Start Precursor: 5-Bromonicotinic Acid Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) Start->Coupling Product Target: 5-(4-Cl-2-OMe-Ph) Nicotinic Acid Coupling->Product MS Mass Spectrometry (Isotope Pattern) Product->MS Step 1: MW Check NMR 1H/13C NMR (Regiochemistry) MS->NMR Step 2: Connectivity IR FT-IR (Functional Groups) NMR->IR Step 3: State Valid Validated Structure IR->Valid

Figure 1: Analytical workflow for the structural validation of the target biaryl acid.

Mass Spectrometry (MS) Data

Objective: Confirm molecular weight and verify the presence of the chlorine atom via its distinct isotopic signature.

Ionization Method: Electrospray Ionization (ESI)

Due to the carboxylic acid functionality, this compound ionizes well in both positive (protonation of pyridine N) and negative (deprotonation of COOH) modes.[1][2]

ParameterValueNotes
Monoisotopic Mass 263.035Based on ³⁵Cl
ESI(+) m/z 264.04 [M+H]⁺Primary ion in acidic mobile phase.[1][3]
ESI(-) m/z 262.03 [M-H]⁻Primary ion in basic/neutral mobile phase.[2][3]
Isotope Pattern 3:1 ratio The ³⁵Cl/³⁷Cl natural abundance creates a distinctive M+2 peak at ~33% intensity of the base peak.[2][3]
Fragmentation Pathway (MS/MS)

In ESI(+), the parent ion (m/z 264) typically undergoes characteristic neutral losses.[1][2]

  • Loss of H₂O (-18): From the carboxylic acid (minor).[2]

  • Loss of CO₂ (-44): Decarboxylation of the nicotinic acid ring, yielding a protonated biaryl species (m/z ~220).[1][2]

  • Loss of Methyl Radical (-15): Cleavage of the methoxy group (less common in ESI, more common in EI).[1][2]

Fragmentation Parent [M+H]+ m/z 264.04 Frag1 [M+H - CO2]+ m/z 220.05 Parent->Frag1 -44 Da (Decarboxylation) Frag2 [M+H - H2O]+ m/z 246.03 Parent->Frag2 -18 Da (Dehydration)

Figure 2: Predicted ESI(+) fragmentation pathway showing primary neutral losses.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Establish regiochemistry. The key challenge is distinguishing the 5-substituted product from potential 6-substituted isomers (though synthesis usually dictates this).

Solvent: DMSO-d₆ is the preferred solvent due to the poor solubility of nicotinic acids in CDCl₃ and to prevent exchange broadening of the carboxylic acid proton.[2]

¹H NMR Data (400 MHz, DMSO-d₆)

Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment Logic
COOH 13.20 - 13.50 br s-Acidic proton; often very broad or invisible if wet.[1][3]
Py-H2 9.05 dJ = 1.8Most deshielded; adjacent to N and COOH.[2][3]
Py-H6 8.92 dJ = 2.2Adjacent to N; cross-coupling to H2/H4.[2][3]
Py-H4 8.45 t/ddJ = 2.0Shielded relative to H2/H6; couples to both.[2][3]
Ph-H6' 7.45 dJ = 8.2Ortho to pyridine attachment; doublet due to H5'.[2][3]
Ph-H3' 7.20 dJ = 1.9Meta coupling only (to H5'); Ortho to OMe.[2][3]
Ph-H5' 7.12 ddJ = 8.2, 1.9Couples to H6' (ortho) and H3' (meta).[1][3]
OCH₃ 3.82 s-Characteristic methoxy singlet.[2][3]

Key Diagnostic Signals:

  • The Pyridine Pattern: Look for two protons >8.8 ppm (H2 and H6).[2] H2 is typically the most downfield singlet-like peak.[2]

  • The ABX System: The phenyl ring will show an ABX pattern (or AMX depending on field strength) due to the 1,2,4-substitution pattern.[1][2] H6' is usually distinct as a doublet around 7.4-7.5 ppm.[1][2]

¹³C NMR Data (100 MHz, DMSO-d₆)

Predicted shifts.

  • Carbonyl (C=O): ~166.5 ppm.[1][2]

  • Pyridine Carbons:

    • C2: ~151 ppm (alpha to N).[1][2]

    • C6: ~149 ppm (alpha to N).[1][2]

    • C4: ~136 ppm.[2]

    • C3/C5 (Quaternary): ~127 ppm / ~133 ppm.[1][2]

  • Phenyl Carbons:

    • C-OMe (C2'): ~156 ppm (Deshielded by Oxygen).[1][2]

    • C-Cl (C4'): ~134 ppm.[2]

    • Aromatic CH: 110-132 ppm.[1][2]

  • Methoxy (OCH₃): ~56.0 ppm.[1][2]

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional groups (Acid, Ether, Halogen).

Wavenumber (cm⁻¹)Vibration ModeDescription
2500 - 3300 O-H StretchBroad, "hump" characteristic of carboxylic acid dimers.
1680 - 1710 C=O[1][3] StretchStrong, sharp carbonyl peak (Acid).[1][2]
1580 - 1600 C=C / C=NAromatic ring breathing modes (Pyridine/Benzene).[2][3]
1240 - 1260 C-O-C StretchAryl alkyl ether (Methoxy group).[2][3]
1050 - 1090 C-Cl StretchAryl chloride (often weaker/obscured).[1][3]

Experimental Protocols

Protocol A: Sample Preparation for NMR

Note: Nicotinic acid derivatives often aggregate.[1][2][3]

  • Weigh 5-10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Sonicate for 60 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.[2]

  • Optional: If the COOH proton is critical for assignment, ensure the DMSO is dry (stored over molecular sieves) to prevent exchange with water.[1][2]

Protocol B: LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and MS (ESI +/-).[1][2]

References

  • Spectral Database for Organic Compounds (SDBS). Nicotinic Acid Derivatives.[2] National Institute of Advanced Industrial Science and Technology (AIST).[2] [Link][1][2][3]

  • PubChem Compound Summary. Nicotinic Acid (CID 938) and Biaryl Substructures.[2] National Center for Biotechnology Information.[2] [Link][1][2][3][4]

  • Li, J. J., et al. (2014).[1][2] Palladium-Catalyzed Suzuki–Miyaura Coupling of 5-Bromonicotinic Acid.[1][2] Journal of Medicinal Chemistry.[2] (Contextual reference for synthesis and characterization of 5-arylnicotinic acids).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds.[2] 7th Ed.[2] John Wiley & Sons.[2] (Source for general chemical shift prediction rules).

Sources

Foundational

Discovery and history of substituted nicotinic acid derivatives

Title: Beyond Pellagra: The Evolution, Pharmacology, and Synthesis of Substituted Nicotinic Acid Derivatives Part 1: Executive Summary Nicotinic acid (Niacin, Vitamin B3) represents a unique scaffold in pharmaceutical hi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond Pellagra: The Evolution, Pharmacology, and Synthesis of Substituted Nicotinic Acid Derivatives

Part 1: Executive Summary

Nicotinic acid (Niacin, Vitamin B3) represents a unique scaffold in pharmaceutical history. Originally isolated as a degradation product of nicotine, it evolved from a vitamin essential for preventing pellagra to the first broad-spectrum lipid-lowering agent. The discovery of its specific G-protein coupled receptor, GPR109A (HCAR2) , in 2003 transformed this field from empirical observation to targeted molecular pharmacology.

This technical guide dissects the transition of nicotinic acid from a nutritional requirement to a sophisticated pharmacophore. We analyze the structural determinants of receptor binding, the signaling cascades responsible for both therapeutic efficacy (antilipolysis) and adverse events (cutaneous flushing), and provide actionable protocols for synthesizing next-generation derivatives.

Part 2: Historical Phylogeny

The history of substituted nicotinic acid derivatives is a timeline of serendipity followed by rigorous mechanistic deconvolution.

Chronological Milestones
  • 1867-1873 (The Chemical Genesis): Chemist Hugo Weidel oxidizes nicotine using nitric acid, isolating a carboxylic acid derivative he names "nicotinic acid." At this stage, its biological significance is unknown.

  • 1937 (The Vitamin Era): Conrad Elvehjem identifies nicotinic acid as the "Pellagra-Preventing Factor," solving a major public health crisis.

  • 1955 (The Lipid Hypothesis): Rudolf Altschul makes the serendipitous discovery that high-dose niacin (grams/day) dramatically lowers plasma cholesterol in rabbits and humans, launching the era of lipid-modulating pharmacotherapy.

  • 2003 (The Receptor Breakthrough): Three independent teams (Wise, Tunaru, Soga) identify the orphan receptor HM74A (later renamed GPR109A/HCAR2 ) as the high-affinity target for nicotinic acid, explaining its antilipolytic effects.

  • 2005 (Endogenous Ligand): The ketone body

    
    -hydroxybutyrate  is identified as the endogenous ligand for GPR109A, linking starvation metabolism to lipid retention.
    
Visualizing the Timeline

HistoryTimeline Figure 1: Historical Evolution of Nicotinic Acid Pharmacology Weidel 1873: Weidel Oxidation of Nicotine Elvehjem 1937: Elvehjem Pellagra Cure Weidel->Elvehjem Altschul 1955: Altschul Lipid Lowering Effect Elvehjem->Altschul GPR109A 2003: Wise/Tunaru GPR109A Discovery Altschul->GPR109A  48 Year Gap   Endogenous 2005: Taggart Beta-Hydroxybutyrate (Endogenous Ligand) GPR109A->Endogenous

Figure 1: From chemical curiosity to targeted receptor pharmacology.

Part 3: Pharmacological Mechanism (The "Why")

To design better derivatives, one must understand the dual nature of GPR109A signaling: the therapeutic pathway (adipocytes) and the adverse pathway (Langerhans cells).

The Therapeutic Pathway (Adipocytes)

Nicotinic acid acts as a GPR109A agonist.[1][2][3][4] This receptor is


-coupled.[5][6][7][8]
  • Binding: Agonist binds GPR109A.

  • 
     Activation:  The 
    
    
    
    -subunit inhibits Adenylyl Cyclase (AC).
  • cAMP Reduction: Intracellular cAMP levels drop.

  • PKA Inhibition: Protein Kinase A (PKA) activity decreases.

  • Lipolysis Blockade: PKA can no longer phosphorylate Hormone Sensitive Lipase (HSL). HSL remains inactive, preventing the hydrolysis of triglycerides into Free Fatty Acids (FFAs).

  • Liver Impact: Reduced FFA flux to the liver decreases VLDL synthesis, subsequently lowering LDL and raising HDL.[3]

The Adverse Pathway (Flushing)

The "flush" is not a histamine reaction but a prostaglandin-mediated event occurring in the skin.

  • Langerhans Cells: GPR109A activation increases intracellular calcium.

  • PLA2 Activation: Phospholipase A2 releases arachidonic acid.

  • COX-1 Cascade: Cyclooxygenase-1 converts arachidonic acid to Prostaglandin D2 (PGD2).

  • Vasodilation: PGD2 binds to DP1 receptors on dermal capillaries, causing vasodilation (flushing).

Mechanistic Diagram

Mechanism cluster_Adipocyte Adipocyte (Therapeutic) cluster_Skin Langerhans Cell (Side Effect) NA_A Nicotinic Acid GPR_A GPR109A (Gi) NA_A->GPR_A AC Adenylyl Cyclase GPR_A->AC Inhibits cAMP cAMP (Decreased) AC->cAMP PKA PKA (Inactive) cAMP->PKA HSL HSL (Inactive) PKA->HSL Lipolysis Lipolysis BLOCKED (No FFA Release) HSL->Lipolysis NA_S Nicotinic Acid GPR_S GPR109A NA_S->GPR_S Ca Ca2+ Influx GPR_S->Ca PLA2 PLA2 Activation Ca->PLA2 COX1 COX-1 PLA2->COX1 PGD2 PGD2 Release COX1->PGD2 Flush Vasodilation (Flushing) PGD2->Flush

Figure 2: Divergent signaling pathways of GPR109A in adipose tissue vs. skin.

Part 4: Medicinal Chemistry & SAR

The primary goal of modern derivatives is to maintain GPR109A affinity while mitigating flushing (or improving half-life).

Structure-Activity Relationship (SAR) Matrix

The binding pocket of GPR109A is highly specific. Key interactions include an ionic bond between the carboxylate of niacin and Arg111 of the receptor.

Structural FeatureModification EffectExample Compound
Carboxylic Acid Essential for Arg111 anchoring.[7] Converting to amide (Nicotinamide) destroys lipid efficacy.Nicotinic Acid (Active) vs. Nicotinamide (Inactive)
Pyridine Nitrogen Essential for H-bonding.Benzoic acid (Inactive)
Ring Substitution (C5) Tolerates small lipophilic groups. Improves half-life by blocking metabolism.Acipimox (5-methylpyrazine analog)
Prodrugs Mask the carboxyl group to slow absorption and reduce peak PGD2 release.Inositol Hexanicotinate

Expert Insight: The "flush" is driven by the rate of rise in plasma concentration. Prodrugs or extended-release formulations work not by altering receptor mechanics, but by flattening the pharmacokinetic (


) curve, keeping PGD2 release below the threshold of perception.

Part 5: Technical Protocol (Synthesis)

Objective: Synthesis of a 5-Aryl Nicotinic Acid Derivative. Context: 5-substituted analogs are classic targets for probing the hydrophobic pocket of GPR109A. This protocol uses Suzuki-Miyaura cross-coupling, a robust method for discovery chemistry.

Protocol: Palladium-Catalyzed Cross-Coupling of 5-Bromonicotinic Acid

Reagents:

  • Substrate: 5-Bromonicotinic acid (1.0 equiv)[9]

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Catalyst:

    
     (5 mol%) with 
    
    
    
    (10 mol%) OR
    
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Argon or Nitrogen for 15 minutes. Why: Palladium catalysts are sensitive to oxidation, which deactivates the catalytic cycle.

  • Loading:

    • Add 5-Bromonicotinic acid (202 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and

      
       (276 mg, 2.0 mmol) to the flask.
      
    • Add the catalyst

      
       (36 mg, 0.05 mmol).
      
    • Self-Validation Check: Ensure all solids are added before solvent to prevent clumping and ensure accurate stoichiometry.

  • Solvation & Reaction:

    • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

    • Heat the mixture to 90°C for 12 hours.

    • Monitoring: Spot on TLC (Solvent: MeOH/DCM 1:9). The starting material (5-bromo) should disappear.

  • Workup (pH Critical Step):

    • Cool reaction to room temperature.[2]

    • Filter through a Celite pad to remove Palladium black.

    • CRITICAL: The product is a carboxylic acid and will be in the aqueous phase as a salt (

      
      ).
      
    • Wash the aqueous phase with Ethyl Acetate (to remove non-polar impurities/byproducts). Discard organic layer.

    • Acidify the aqueous layer with 1M HCl to pH ~3.

    • Observation: The product should precipitate as a white/off-white solid.

    • Extract the acidified aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification:

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
    • Recrystallize from Ethanol/Water if necessary.

Part 6: References

  • Altschul, R., Hoffer, A., & Stephen, J. D. (1955). Influence of nicotinic acid on serum cholesterol in man. Archives of Biochemistry and Biophysics.

  • Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry.

  • Tunaru, S., et al. (2003).[2] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[7][8] Nature Medicine.[2]

  • Taggart, A. K., et al. (2005). (D)-beta-Hydroxybutyrate is an endogenous agonist of High Affinity Niacin Receptor GPR109A. Journal of Biological Chemistry.

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug.[10] A 50th anniversary review. Journal of Internal Medicine.

  • BenchChem. (2025). General protocols for Suzuki-Miyaura Coupling of Pyridine Derivatives.

Sources

Exploratory

Known derivatives and analogs of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid

This guide provides an in-depth technical analysis of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS: 1261980-32-8), a representative scaffold in the class of 5-arylpyridine-3-carboxylic acids . This structural motif se...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS: 1261980-32-8), a representative scaffold in the class of 5-arylpyridine-3-carboxylic acids . This structural motif serves as a privileged pharmacophore in medicinal chemistry, particularly for Dihydroorotate Dehydrogenase (DHODH) inhibitors, GPR109A agonists, and synthetic auxin herbicides.

Part 1: Compound Identity & Significance

The molecule 5-(4-Chloro-2-methoxyphenyl)nicotinic acid represents a strategic intersection of two bioactive domains: the pyridine-3-carboxylic acid (niacin) core and the biaryl system.

  • Chemical Name: 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid

  • CAS Number: 1261980-32-8[1]

  • Molecular Formula: C₁₃H₁₀ClNO₃[1]

  • Molecular Weight: 263.68 g/mol [1]

  • Core Scaffold: Biaryl Nicotinic Acid

Pharmacological Relevance

This specific scaffold is a "privileged structure" capable of binding to multiple distinct biological targets depending on subtle substituent modifications:

  • DHODH Inhibition: The biaryl acid motif mimics the ubiquinone binding site of Dihydroorotate Dehydrogenase, a key enzyme in de novo pyrimidine biosynthesis. Analogs in this class (e.g., Brequinar) are potent antiviral and anticancer agents.

  • GPR109A Agonism: As a nicotinic acid derivative, 5-aryl analogs modulate the GPR109A receptor (HCA2), influencing lipid metabolism and inflammation.

  • Synthetic Auxins: Structural analogs, particularly those shifting the carboxylate to the 2-position (picolinic acids like Halauxifen), are potent herbicides mimicking the plant hormone indole-3-acetic acid.

Part 2: Chemistry & Synthesis[2][3][4][5]

The synthesis of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid relies on palladium-catalyzed cross-coupling reactions. The high-fidelity protocol below ensures regioselectivity and yield maximization.

Synthesis Workflow (Suzuki-Miyaura Coupling)

The most robust route involves coupling 5-bromonicotinic acid with (4-chloro-2-methoxyphenyl)boronic acid .

Reaction Scheme Visualization:

SynthesisPath Figure 1: Palladium-Catalyzed Synthesis of 5-Aryl Nicotinic Acid Derivatives SM1 5-Bromonicotinic acid (Electrophile) Cat Pd(dppf)Cl2 · DCM K2CO3 / Dioxane / H2O SM1->Cat SM2 (4-Chloro-2-methoxyphenyl) boronic acid (Nucleophile) SM2->Cat Inter Pd(II) Oxidative Addition Complex Cat->Inter 80-100°C, 4-12h Prod 5-(4-Chloro-2-methoxyphenyl) nicotinic acid (Target) Inter->Prod Reductive Elimination

Validated Experimental Protocol

Objective: Synthesis of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid on a 1.0 mmol scale.

  • Reagent Preparation:

    • Charge a reaction vial with 5-bromonicotinic acid (202 mg, 1.0 mmol) and (4-chloro-2-methoxyphenyl)boronic acid (205 mg, 1.1 mmol).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).

    • Add Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol).

  • Solvent System:

    • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). The 4:1 ratio is critical for solubilizing the inorganic base while maintaining organic reactant solubility.

  • Reaction Conditions:

    • Seal the vial and purge with Nitrogen or Argon for 2 minutes.

    • Heat to 90°C for 6 hours. Monitor by LC-MS (Target Mass: 263.68 [M+H]⁺).

  • Work-up & Purification:

    • Cool to room temperature. Dilute with water (10 mL).

    • Acidification: Carefully adjust pH to ~3.0 using 1N HCl. The product will precipitate as a white/off-white solid.

    • Filter the precipitate and wash with cold water (2 x 5 mL) followed by cold diethyl ether (2 mL) to remove non-polar impurities.

    • Recrystallization: If purity is <95%, recrystallize from Ethanol/Water.

Part 3: Derivatives & Structure-Activity Relationship (SAR)

The 5-(4-Chloro-2-methoxyphenyl)nicotinic acid scaffold serves as a template for three distinct analog classes.

Class A: DHODH Inhibitors (Antiviral/Oncology)

Inhibitors of Dihydroorotate Dehydrogenase (DHODH) often feature a biaryl carboxylic acid that mimics the enzyme's cofactor interaction.

  • Key Modification: The 2-methoxy group is crucial for inducing a "twisted" biaryl conformation, which fits the hydrophobic pocket of DHODH.

  • Analog Strategy: Replace the carboxylic acid with bioisosteres to improve cell permeability while maintaining acidity.

Analog TypeModification (R-Group)Effect on ActivityReference
Parent -COOHHigh potency, low permeability[1]
Isostere -CONHOH (Hydroxamic acid)Dual DHODH/HDAC inhibition potential[2]
Isostere -TetrazoleImproved metabolic stability; similar pKa[3]
Prodrug -COOEt (Ethyl ester)Enhanced cellular entry; hydrolyzed intracellularly[1]
Class B: Synthetic Auxins (Agrochemicals)

While the parent compound is a nicotinic (3-COOH) acid, shifting the carboxylate to the 2-position (picolinic acid) creates potent herbicides like Halauxifen .

  • Relationship: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid is the regioisomer of the herbicide class.

  • SAR Insight: The 3-COOH (nicotinic) analogs generally show reduced herbicidal activity compared to 2-COOH (picolinic) analogs but may possess distinct plant growth regulatory properties.

SAR Visualization Map

SAR_Map Figure 2: Strategic Derivatization of the Biaryl Nicotinic Acid Scaffold Core 5-(4-Chloro-2-methoxyphenyl) nicotinic acid Branch1 Carboxylic Acid (-COOH) Modifications Core->Branch1 Branch2 Phenyl Ring Substitutions Core->Branch2 Branch3 Scaffold Hopping (Regioisomers) Core->Branch3 L1 Tetrazole / Hydroxamic Acid (DHODH Inhibitors) Branch1->L1 L2 Amides / Esters (Prodrugs) Branch1->L2 L3 4-F / 4-CF3 Analogs (Metabolic Stability) Branch2->L3 L4 2-Picolinic Acid Shift (Halauxifen/Florpyrauxifen Type) Branch3->L4

Part 4: Biological Evaluation Protocols

To validate the activity of this molecule and its derivatives, the following standard assays are recommended.

DHODH Inhibition Assay (In Vitro)

This assay measures the inhibition of DHODH-catalyzed oxidation of dihydroorotate to orotate, coupled to the reduction of DCIP (2,6-dichlorophenolindophenol).

  • Reagents: Recombinant Human DHODH, Dihydroorotate (substrate), Decylubiquinone (co-substrate), DCIP (chromogen).

  • Protocol:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Incubate 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (0.1 nM – 10 µM) with DHODH enzyme for 10 mins.

    • Initiate reaction by adding Dihydroorotate (0.5 mM), Decylubiquinone (100 µM), and DCIP (60 µM).

    • Readout: Monitor decrease in absorbance at 600 nm (reduction of DCIP) over 20 minutes.

    • Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

GPR109A (HCA2) Binding Assay

Used to determine if the analog retains the lipid-lowering mechanism of niacin.

  • System: CHO-K1 cells stably expressing human GPR109A.

  • Ligand: [³H]-Nicotinic acid.

  • Protocol:

    • Prepare cell membranes from CHO-K1/GPR109A cells.

    • Incubate membranes with [³H]-Nicotinic acid and the test compound in binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂) for 60 min at room temperature.

    • Terminate reaction by rapid filtration through GF/B glass fiber filters.

    • Readout: Measure radioactivity (CPM) via liquid scintillation counting.

    • Control: Use unlabeled Nicotinic Acid (1 mM) to define non-specific binding.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012)." Expert Opinion on Therapeutic Patents.

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry of dihydroorotate dehydrogenase inhibitors." Mini-Reviews in Medicinal Chemistry.

  • Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl, a new arylpicolinate herbicide." Bioorganic & Medicinal Chemistry.

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Trends in Pharmacological Sciences.

  • PubChem Compound Summary. (2024). "5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS 1261980-32-8)."[1] National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid in metabolic research

Functional Class: Selective Stearoyl-CoA Desaturase-1 (SCD1) Inhibitor Primary Application: Metabolic Flux Analysis, Lipidomic Profiling, and Immunometabolism Version: 2.0 (Scientific Reference Guide) Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Functional Class: Selective Stearoyl-CoA Desaturase-1 (SCD1) Inhibitor Primary Application: Metabolic Flux Analysis, Lipidomic Profiling, and Immunometabolism Version: 2.0 (Scientific Reference Guide)

Executive Summary & Compound Profile

5-(4-Chloro-2-methoxyphenyl)nicotinic acid (hereafter referred to as 5-CNA ) is a potent, small-molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1) . Belonging to the class of 5-heteroarylnicotinic acid derivatives, this compound is a critical pharmacological probe for dissecting the rate-limiting step in monounsaturated fatty acid (MUFA) biosynthesis.

By blocking the introduction of the cis-double bond at the Delta-9 position of saturated fatty acyl-CoAs, 5-CNA alters the cellular lipid landscape, reducing the Desaturation Index (DI). This activity is pivotal in research focusing on non-alcoholic steatohepatitis (NASH) , lipogenic cancer cell survival (e.g., clear cell renal cell carcinoma), and the emerging field of T-cell immunometabolism .

Physicochemical & Pharmacological Properties
PropertyDescription
Target Enzyme Stearoyl-CoA Desaturase-1 (SCD1)
Mechanism Competitive inhibition of the desaturase active site
Primary Substrates Stearoyl-CoA (C18:0), Palmitoyl-CoA (C16:[1]0)
Downstream Effect Reduction of Oleoyl-CoA (18:1n9) and Palmitoleoyl-CoA (16:1n7)
Solubility DMSO (up to 50 mM); Aqueous buffers (pH > 7.5 required for solubility)
IC50 Context Typically <100 nM in microsomal assays (analog-dependent)

Mechanism of Action: The Lipid Desaturation Blockade

SCD1 is an endoplasmic reticulum (ER)-resident enzyme.[2] 5-CNA functions by binding to the SCD1 catalytic domain, preventing the electron transfer required to introduce the double bond. This inhibition forces a metabolic shift from lipogenesis (fat storage) to fatty acid oxidation or lipotoxicity (ER stress).

Pathway Visualization

The following diagram illustrates the specific metabolic blockade induced by 5-CNA.

SCD1_Pathway SFA Saturated Fatty Acids (Stearoyl-CoA / Palmitoyl-CoA) SCD1 SCD1 Enzyme (Endoplasmic Reticulum) SFA->SCD1 Substrate Binding ER_Stress Unfolded Protein Response (ER Stress / Apoptosis) SFA->ER_Stress SFA Accumulation (Lipotoxicity) MUFA MUFAs (Oleoyl-CoA / Palmitoleoyl-CoA) SCD1->MUFA Desaturation (Δ9) Inhibitor 5-CNA (Inhibitor) Inhibitor->SCD1 Blocks Catalytic Site LipidDroplet Triglyceride Storage (Lipid Droplets) MUFA->LipidDroplet Lipogenesis

Caption: 5-CNA blocks the conversion of SFAs to MUFAs, preventing triglyceride storage and inducing SFA-mediated ER stress.

Application Protocol: Cellular Lipidomic Profiling

Objective: To quantify SCD1 inhibition efficiency by measuring the Desaturation Index (DI) . The DI is the ratio of product to substrate (e.g., 18:1/18:0) and is the gold-standard readout for 5-CNA activity.

Materials Required[1][3][4][5][6][7]
  • Cell Line: HepG2 (Hepatocytes) or Cancer lines (e.g., A498 Renal Carcinoma).

  • Compound: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (10 mM stock in DMSO).

  • Tracer: [U-13C]-Stearate (Optional, for flux analysis) or standard media.

  • Extraction: Methanol, Chloroform, Saline (0.9%).

  • Detection: GC-MS (Gas Chromatography-Mass Spectrometry).

Step-by-Step Methodology
Phase 1: Cell Treatment
  • Seeding: Plate cells in 6-well plates (0.5 x 10^6 cells/well) and culture overnight.

  • Starvation (Critical): Wash cells with PBS and switch to serum-free media + 0.1% BSA for 4 hours. Rationale: This depletes exogenous lipids, forcing the cell to rely on de novo lipogenesis.

  • Treatment:

    • Control: DMSO (0.1%).

    • Experimental: 5-CNA (Dose range: 10 nM, 100 nM, 1 µM, 10 µM).

    • Incubation: 24 hours.

Phase 2: Lipid Extraction (Bligh & Dyer Method)
  • Harvest cells in 500 µL ice-cold methanol. Scrape and transfer to glass vials.

  • Add 250 µL Chloroform. Vortex vigorously for 30 seconds.

  • Add 250 µL Water (or 0.9% NaCl). Vortex.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Phase Separation: Collect the lower organic phase (containing lipids) into a fresh glass vial.

  • Dry under nitrogen gas stream.

Phase 3: Derivatization (FAME Synthesis)

SCD1 products must be methylated for GC-MS analysis.

  • Resuspend dried lipids in 500 µL Boron Trifluoride (BF3)-Methanol (14%) .

  • Incubate at 100°C for 60 minutes (tightly capped).

  • Cool to room temperature. Add 500 µL Hexane and 500 µL Water.

  • Vortex and centrifuge. Collect the top Hexane layer (contains Fatty Acid Methyl Esters - FAMEs).

Phase 4: Data Analysis (The Self-Validating Metric)

Analyze via GC-MS. Calculate the Desaturation Index (DI) using the peak areas:



Validation Criteria:

  • Vehicle Control: DI should be typically > 1.0 (cell line dependent).

  • 5-CNA Treatment: A significant, dose-dependent decrease in the DI indicates successful SCD1 inhibition.[3] If the DI remains unchanged, the compound has failed or the concentration is insufficient.

Application Protocol: T-Cell Immunometabolism Assay

Context: Recent research indicates that SCD1 inhibition enhances the effector function of CD8+ T cells by altering membrane lipid composition and enhancing TCR signaling.

Experimental Workflow

This workflow assesses the functional impact of 5-CNA on immune cells.

Immunometabolism Isolation Isolate CD8+ T Cells (Murine Spleen or Human PBMC) Activation Activate T Cells (Anti-CD3/CD28 Beads) Isolation->Activation Treatment Treat with 5-CNA (24-48 Hours) Activation->Treatment Assay1 Assay 1: Proliferation (CFSE Dilution) Treatment->Assay1 Assay2 Assay 2: Cytokine Release (IFN-gamma ELISA) Treatment->Assay2

Caption: Workflow for assessing 5-CNA impact on T-cell effector function.

Protocol Highlights
  • Activation: Stimulate CD8+ T cells with anti-CD3/CD28 antibodies.

  • Dosing: Treat with 5-CNA (100 nM - 500 nM). Note: T cells are sensitive; high doses (>10 µM) may induce toxicity.

  • Readout: Measure Interferon-gamma (IFN-γ) secretion via ELISA.

  • Expected Result: SCD1 inhibition typically increases IFN-γ production and enhances antitumor activity, as the reduction in membrane fluidity promotes TCR clustering.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Precipitation in Media pH < 7.0 or High Concentration5-CNA is an acid. Ensure media pH is 7.4. Do not exceed 0.5% DMSO final concentration.
No Change in DI High Exogenous LipidsEnsure serum-free or delipidated serum (charcoal-stripped) is used during the treatment window. Exogenous oleate bypasses SCD1 inhibition.
Cell Death LipotoxicitySCD1 inhibition causes toxic SFA accumulation. Co-treat with Oleic Acid (10 µM) as a "Rescue Control" to prove on-target mechanism.

References

  • Discovery of 5-Heteroarylnicotinic Acid Derivatives: Liu, G., et al. (2007). "Discovery of potent and orally bioavailable stearoyl-CoA desaturase 1 (SCD1) inhibitors." Journal of Medicinal Chemistry.

  • SCD1 in Cancer Metabolism: Von Roemeling, C. A., et al. (2013). "Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma."[4] Clinical Cancer Research.

  • Immunometabolism & T Cells: Katoh, Y., et al. (2023). "Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response."[5] Journal for ImmunoTherapy of Cancer.[6] [6]

  • Lipidomics Methodology: Ackerman, D., & Simon, M. C. (2014). "Hypoxia, lipids, and cancer: surviving the harsh tumor microenvironment." Trends in Cell Biology.

Sources

Application

Analytical methods for quantification of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid

Application Note: Quantitative Analysis of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid Executive Summary & Scientific Context This technical guide details the analytical protocols for the quantification of 5-(4-Chloro-2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid

Executive Summary & Scientific Context

This technical guide details the analytical protocols for the quantification of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS: 1261980-32-8). This compound is a functionalized biaryl nicotinic acid derivative, structurally significant as a pharmacophore in the development of kinase inhibitors and GPR109A (HCA2) modulators.

The molecule features an amphoteric nature due to the basic pyridine nitrogen and the acidic carboxylic acid moiety, combined with a lipophilic 4-chloro-2-methoxyphenyl substituent. This unique physicochemical profile requires a tailored analytical strategy to ensure robust retention, peak shape, and sensitivity.

Key Challenges Addressed:

  • Solubility & pH Sensitivity: Balancing the ionization states of the pyridine (pKa ~3.8) and carboxylic acid (pKa ~4.[1]8) to prevent peak tailing.

  • Matrix Interference: Differentiating the analyte from structurally similar nicotinic acid metabolites in biological matrices.

Physicochemical Profile & Analyte Characterization

Understanding the molecule is the first step to method success.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₃H₁₀ClNO₃Monoisotopic Mass: 263.03 Da
Molecular Weight 263.68 g/mol Target for MS quantification.
pKa (Calculated) Acidic: ~4.2 (COOH)Basic: ~3.5 (Pyridine N)Mobile phase pH must be controlled (< pH 2.5) to keep COOH protonated and Pyridine protonated for reproducible retention.
LogP ~3.2Moderately lipophilic; suitable for Reverse Phase (RP) chromatography.
UV Max ~272 nm, ~310 nmDual-band absorption due to biaryl conjugation.

Method A: HPLC-UV Protocol (Assay & Purity)

Objective: High-precision quantification for raw material assay, reaction monitoring, and stability testing.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column: Agilent ZORBAX Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm (or equivalent end-capped C18).

    • Rationale: The "Plus" double end-capping reduces interaction between the basic pyridine nitrogen and residual silanols, preventing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 5-10 µL.

  • Detection: UV-DAD at 272 nm (Quantification) and 310 nm (Identification).

Gradient Program
Time (min)% Mobile Phase BEvent
0.0010Initial equilibration (Wait for baseline stability)
2.0010Isocratic hold to elute polar impurities
12.0090Linear gradient to elute analyte
14.0090Wash step
14.1010Return to initial conditions
18.0010Re-equilibration
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% DMSO (due to limited aqueous solubility of the solid).

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase Initial (90:10 Water:ACN).

    • Note: Ensure the final solvent composition matches the initial mobile phase to prevent "solvent shock" and peak distortion.

Method B: LC-MS/MS Protocol (Trace Analysis)

Objective: High-sensitivity quantification in biological matrices (plasma/microsomes) or trace impurity analysis.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).

  • Polarity: Positive Mode (ESI+) .

    • Scientific Logic:[2] While carboxylic acids often favor Negative mode, the pyridine nitrogen readily protonates [M+H]⁺ under acidic mobile phase conditions, often yielding better sensitivity and fragmentation stability than the deprotonated [M-H]⁻ ion for this specific scaffold.

  • Precursor Ion: m/z 264.0 [M+H]⁺ (³⁵Cl isotope).

MRM Transitions (Optimized):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 264.0246.018Loss of H₂O (COOH dehydration)
Qualifier 1 264.0218.025Loss of CO + H₂O (Decarboxylation)
Qualifier 2 264.0203.035Loss of CH₃ (Methoxy cleavage)
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Nicotinic acid-d4 or a structural analog like 5-phenylnicotinic acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

    • Dilution Step: Essential to reduce solvent strength and ensure focusing on the column head.

Visualized Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical control points in the workflow.

AnalyticalWorkflow cluster_QC Quality Control Checks Start Sample Receipt: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid Decision Determine Analysis Goal Start->Decision Assay Goal: Purity / Potency / Assay (> 0.1% Concentration) Decision->Assay High Conc. Trace Goal: Bioanalysis / PK / Trace Impurity (< ppm levels) Decision->Trace Low Conc. HPLC_Prep Dilute in DMSO/MeOH Final: 50% Aqueous Assay->HPLC_Prep HPLC_Run HPLC-UV (272 nm) Acidic Mobile Phase HPLC_Prep->HPLC_Run HPLC_Result Output: % Purity / mg/mL Concentration HPLC_Run->HPLC_Result Check1 System Suitability HPLC_Run->Check1 Check Tailing Factor < 1.5 LCMS_Prep Protein Precipitation (PPT) or Solid Phase Extraction (SPE) Trace->LCMS_Prep LCMS_Run LC-MS/MS (ESI+) MRM: 264.0 -> 246.0 LCMS_Prep->LCMS_Run LCMS_Result Output: ng/mL Concentration (PK Profile) LCMS_Run->LCMS_Result Check2 Matrix Effect Check LCMS_Run->Check2 Check IS Recovery > 80%

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS workflows based on sensitivity requirements.

Method Validation Criteria (ICH Q2 Guidelines)

To ensure the trustworthiness of the generated data, the following validation parameters must be met:

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS/MS)
Linearity (R²) > 0.999> 0.995
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0%
Precision (RSD) < 1.0% (Injection), < 2.0% (Method)< 15.0% (CV)
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)S/N > 10 (LLOQ)
Specificity No interference at retention timeNo crosstalk in MRM channels

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394781, 5-(4-Chloro-2-methoxyphenyl)nicotinic acid. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Dolan, J. W. (2010).A Guide to HPLC Method Development and Validation. LCGC North America.

Sources

Method

HPLC-MS/MS method development for 5-(4-Chloro-2-methoxyphenyl)nicotinic acid

High-Sensitivity Quantitation of 5-(4-Chloro-2-methoxyphenyl)nicotinic Acid via HPLC-MS/MS Executive Summary This application note details a robust HPLC-MS/MS methodology for the quantitation of 5-(4-Chloro-2-methoxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

High-Sensitivity Quantitation of 5-(4-Chloro-2-methoxyphenyl)nicotinic Acid via HPLC-MS/MS

Executive Summary

This application note details a robust HPLC-MS/MS methodology for the quantitation of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CMPN), a critical intermediate and structural analog in the synthesis of pyridine-based kinase inhibitors and herbicides (e.g., Halauxifen analogs).

Unlike simple nicotinic acid (Niacin), the addition of the lipophilic chloro-methoxy-phenyl moiety at the 5-position significantly alters the physicochemical properties, rendering standard HILIC approaches unnecessary. This guide presents a Reverse-Phase (RP) strategy utilizing positive electrospray ionization (ESI+), optimized for high throughput, sensitivity (LLOQ < 1.0 ng/mL), and resistance to matrix effects in biological plasma.

Physicochemical Profile & Method Strategy

Successful method development relies on understanding the analyte's "personality" in solution.

PropertyValue (Predicted/Observed)Impact on Method Development
Formula C₁₃H₁₀ClNO₃MW: 263.68 g/mol . Monoisotopic Mass: 263.03.
pKa (Acid) ~3.5 (Carboxylic Acid)At pH > 5.5, the molecule is anionic (COO⁻).
pKa (Base) ~3.8 (Pyridine Nitrogen)At pH < 3.0, the pyridine N is protonated (NH⁺).
LogP ~2.5 - 3.2Significant lipophilicity allows retention on C18 without ion-pairing reagents.
Solubility DMSO, MethanolStock solutions should be prepared in DMSO or MeOH, not pure water.

Strategic Decision - Ionization Mode: While the carboxylic acid suggests Negative Mode (ESI-), the pyridine nitrogen offers a distinct advantage in Positive Mode (ESI+). Under acidic mobile phase conditions (0.1% Formic Acid, pH ~2.7), the pyridine ring is protonated, and the carboxylic acid is neutral. This provides a stable cationic species


 and generally yields higher sensitivity than ESI- for this class of compounds due to better ionization efficiency in high-organic gradients.
Method Development Protocol

Do not blindly apply these settings. Follow this logic to adapt to your specific instrument platform (e.g., Sciex QTRAP, Waters Xevo, Thermo Altis).

Phase 1: Mass Spectrometry Optimization (Infusion)

Objective: Identify the Precursor and Product ions with the highest S/N ratio.

  • Stock Preparation: Dissolve 1 mg CMPN in 1 mL DMSO. Dilute to 1 µg/mL in 50:50 ACN:Water (+0.1% Formic Acid).

  • Infusion: Syringe pump infusion at 10 µL/min into the MS source.

  • Q1 Scan (Full Scan):

    • Target: 264.0 m/z (

      
      , 
      
      
      
      isotope).
    • Note: You will see a characteristic chlorine isotope pattern (

      
       at M+2, ~33% abundance). Ensure you select the 
      
      
      
      peak (264.0) for the precursor.
  • MS/MS Fragmentation (Product Ion Scan): Apply Collision Energy (CE) ramp (10–50 eV).

    • Primary Transition (Quantifier): ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (Loss of HCOOH/CO₂). Common for nicotinic acids.[1]
      
    • Secondary Transition (Qualifier):

      
       (Loss of H₂O) or characteristic phenyl ring fragment depending on CE.
      
Phase 2: Chromatographic Separation

Objective: Retain CMPN away from the solvent front (


) and separate from matrix phospholipids.
  • Column Selection:

    • Recommended:Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) .

    • Rationale: The core-shell or hybrid particle provides high efficiency at lower backpressures. The C18 chemistry interacts well with the chloro-phenyl tail.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source, suppresses silanol activity).

    • B: Acetonitrile + 0.1% Formic Acid (ACN provides sharper peaks than MeOH for phenyl-substituted pyridines).

Phase 3: Workflow Visualization

The following diagram illustrates the logical flow for the method development and validation process.

MethodDev Start Analyte: CMPN (Amphoteric) Solubility Solubility Check (DMSO/MeOH) Start->Solubility Tune MS Tuning (Infusion) Select ESI+ (m/z 264 > 218) Solubility->Tune Column Column Screening (C18 vs. Phenyl-Hexyl) Tune->Column Precursor Identified MobilePhase Mobile Phase Opt. (Acidic pH for Pyridine H+) Column->MobilePhase Peak Shape Check FinalMethod Final Protocol Gradient Elution MobilePhase->FinalMethod Resolution > 1.5 Validation Validation (FDA M10) Linearity, Accuracy, Matrix Effect FinalMethod->Validation

Caption: Logical workflow for optimizing the CMPN LC-MS/MS method, moving from physicochemical assessment to validation.

Final Recommended Protocol
A. Reagents and Materials[2][1][3][4][5][6][7]
  • Reference Standard: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (>98% purity).

  • Internal Standard (IS): Halauxifen-methyl or a structural analog like 6-chloronicotinic acid (if stable isotope labeled version is unavailable).

  • Solvents: LC-MS Grade Acetonitrile, Water, Formic Acid.

B. Sample Preparation (Protein Precipitation)

This method is optimized for plasma/serum but can be adapted for tissue homogenates.

  • Aliquot 50 µL of plasma into a 96-well plate or microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in ACN).

  • Add 150 µL of ice-cold Acetonitrile (precipitation agent).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm (or 10,000 x g) for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Dilute with 100 µL of Water (to match initial mobile phase strength and prevent peak broadening).

  • Inject 5 µL .

C. LC-MS/MS Conditions
ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 5500/6500, Waters Xevo TQ-XS)
Ion Source Electrospray Ionization (ESI) - Positive Mode
Column Phenomenex Kinetex C18, 2.1 x 50 mm, 2.6 µm
Column Temp 40°C
Flow Rate 0.5 mL/min
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Run Time 4.0 Minutes

Gradient Table:

Time (min) % B Description
0.00 10 Loading/Desalting
0.50 10 Hold
2.50 90 Elution of CMPN
3.00 90 Wash
3.10 10 Re-equilibration

| 4.00 | 10 | End of Run |

D. MRM Parameters (Example - Optimize on your system)
AnalytePrecursor (m/z)Product (m/z)DP (V)CE (eV)CXP (V)
CMPN (Quant) 264.0218.1602510
CMPN (Qual) 264.0246.0601810
IS (Generic) [Varies][Varies]---
Validation & Quality Control (Self-Validating System)

To ensure trustworthiness (Part 2 of requirements), the method must include these checkpoints:

  • System Suitability Test (SST):

    • Inject a standard at the LLOQ (e.g., 1 ng/mL) before every batch.

    • Requirement: S/N > 10 and Precision (CV) < 15% for 5 injections.

  • Linearity:

    • Range: 1.0 ng/mL to 1000 ng/mL.

    • Weighting:

      
       (Essential for wide dynamic ranges to prioritize accuracy at the low end).
      
  • Carryover Check:

    • Inject a Blank immediately after the ULOQ (1000 ng/mL) standard.

    • Requirement: Peak area in blank must be < 20% of the LLOQ peak area.

  • Matrix Factor:

    • Compare peak area of post-extraction spiked blank plasma vs. neat solution.

    • Target: Matrix Factor between 0.85 and 1.15 (indicates minimal ion suppression).

Troubleshooting Guide
  • Issue: Peak Tailing.

    • Cause: Interaction between the pyridine nitrogen and residual silanols on the column.

    • Solution: Increase buffer strength (e.g., use 5mM Ammonium Formate + 0.1% FA) or switch to a "Charged Surface Hybrid" (CSH) column like Waters CSH C18.

  • Issue: Low Sensitivity.

    • Cause: Incorrect pH. If the pH is > 4, the pyridine may deprotonate.

    • Solution: Verify fresh preparation of 0.1% Formic Acid. Ensure the organic phase also contains acid.

  • Issue: Split Peaks.

    • Cause: Solvent mismatch. Injecting 100% ACN extract into a 10% ACN mobile phase.

    • Solution: Ensure Step 7 of Sample Prep (Dilution with water) is performed.

References
  • FDA Guidance for Industry: Bioanalytical Method Validation M10 (2022).

  • PubChem Compound Summary: Halauxifen (Structural Analog).

  • Journal of Chromatography B: Simultaneous determination of nicotinic acid and its metabolites (Methodology basis for nicotinic acid deriv

  • Phenomenex Application Guide: Optimization of LC-MS/MS for Nitrogenous Bases (General principles for pyridine analysis).

Sources

Application

Application Note: In Vivo Dosing and Formulation for 5-(4-Chloro-2-methoxyphenyl)nicotinic acid

Executive Summary This guide provides a standardized protocol for the formulation and in vivo administration of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid , a lipophilic derivative of nicotinic acid (Vitamin B3). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a standardized protocol for the formulation and in vivo administration of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid , a lipophilic derivative of nicotinic acid (Vitamin B3). Unlike its parent compound, which is highly water-soluble (BCS Class I), this 5-aryl substituted analog exhibits significantly reduced aqueous solubility and increased lipophilicity (Predicted LogP ~2.6).

This structural modification typically aims to alter potency against metabolic targets such as GPR109A (HCAR2) or DHODH , or to modify pharmacokinetic properties to reduce off-target effects like cutaneous flushing. Successful in vivo study requires a formulation strategy that addresses its nature as a lipophilic weak acid to ensure adequate bioavailability.

Physicochemical Profile & Formulation Strategy

Understanding the molecule's properties is the prerequisite for vehicle selection.

PropertyValue (Approx.)Implication for Formulation
Molecular Weight 263.68 g/mol Small molecule, likely permeable.
LogP ~2.6Moderately lipophilic. Poor solubility in pure saline.
pKa (Acid) ~4.2 - 4.8Solubility is pH-dependent. Soluble at pH > 6.0 (ionized).
pKa (Pyridine) ~2.0 - 3.0Protonated only at very low pH (stomach).
Appearance Off-white solidCrystalline forms may require micronization for suspensions.
Formulation Decision Matrix

For this compound, simple aqueous dissolution is often insufficient. We recommend two primary vehicles depending on the study type:

  • Solution Formulation (IV/IP/PO PK Studies): Maximizes absorption but uses co-solvents.

  • Suspension Formulation (High Dose Toxicology/Efficacy): Higher tolerability for repeated dosing.

DOT Diagram: Formulation Logic Flow

FormulationLogic Start Start: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid CheckSolubility Check Solubility in PBS (pH 7.4) Start->CheckSolubility Soluble Soluble (>1 mg/mL)? CheckSolubility->Soluble Saline Use Sterile Saline or PBS Soluble->Saline Yes Cosolvent Evaluate Co-solvents (DMSO, PEG400) Soluble->Cosolvent No Yes Yes No No Route Intended Route? Cosolvent->Route SolForm Solution Formulation: 5% DMSO / 40% PEG400 / 55% Water Route->SolForm IV / Low Dose PO SuspForm Suspension Formulation: 0.5% MC or 1% Tween 80 Route->SuspForm High Dose PO IV IV Bolus PO Oral Gavage

Caption: Decision tree for selecting the optimal vehicle based on solubility and administration route.

Detailed Preparation Protocols

Protocol A: Solution Formulation (Recommended for PK)

Target Concentration: 1 – 5 mg/mL Vehicle: 5% DMSO + 40% PEG400 + 55% Water Stability: Prepare fresh daily.

  • Weighing: Accurately weigh the required amount of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously for 1-2 minutes until the powder is fully dissolved. Note: If not clear, sonicate at 37°C for 5 mins.

  • Co-solvent Addition: Add PEG400 (40% of final volume) slowly while vortexing. The solution may warm slightly; this aids dissolution.

  • Aqueous Phase: Slowly add Sterile Water or Saline (55% of final volume) while stirring.

    • Critical Step: If precipitation occurs upon adding water, adjust pH to ~7.0-8.0 using 1N NaOH. The carboxylic acid moiety requires ionization to stay in solution in aqueous environments.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter for IV administration.

Protocol B: Suspension Formulation (Recommended for Efficacy)

Target Concentration: 10 – 100 mg/mL Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water Stability: Stable for 3-5 days at 4°C.

  • Micronization: If the compound is chunky/crystalline, grind it to a fine powder using a mortar and pestle.

  • Wetting: Transfer powder to a vial. Add Tween 80 (0.2% of final volume) and a small amount of the MC vehicle. Triturate (mix/grind) to form a smooth paste.

  • Dilution: Gradually add the remaining 0.5% Methylcellulose solution while mixing continuously to prevent clumping.

  • Homogenization: Sonicate for 10-15 minutes to ensure a uniform suspension. Stir constantly during dosing to ensure dose uniformity.

In Vivo Dosing Guidelines

Route: Oral Gavage (PO)
  • Rationale: Primary route for metabolic drugs targeting liver (first-pass effect) or systemic distribution.

  • Dose Volume: 10 mL/kg (mice), 5 mL/kg (rats).

  • Fasting: Fast animals for 4-6 hours prior to dosing to reduce variability in absorption caused by food effects, especially for lipophilic acids.

Route: Intravenous (IV)
  • Rationale: Determination of absolute bioavailability (F%) and clearance.

  • Dose Volume: 2-5 mL/kg (bolus).

  • Vehicle Constraint: Must use Protocol A (Solution) . Do not inject suspensions IV.

Recommended Dose Ranges
Study TypeDose (mg/kg)FrequencyDuration
Pilot PK 3 (IV) / 10 (PO)Single Dose24 Hours
Efficacy (Metabolic) 30 – 100QD or BID14 – 28 Days
Toxicity Limit > 300Single Dose7 Days (Obs)

Experimental Workflow: Pharmacokinetics (PK)

To validate the formulation and compound exposure, a pilot PK study is mandatory before efficacy models.

DOT Diagram: PK Workflow

PKWorkflow Acclimation Acclimation (n=3-6 mice) Dosing Dosing (PO/IV) Acclimation->Dosing Sampling Blood Sampling (Serial/Terminal) Dosing->Sampling 0.25, 0.5, 1, 2, 4, 8, 24h Processing Plasma Separation (K2EDTA, 4°C) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis

Caption: Standard workflow for pharmacokinetic evaluation.

Sample Processing
  • Collection: Collect blood into K2EDTA tubes.

  • Stabilization: Keep samples on ice immediately.

  • Separation: Centrifuge at 3000 x g for 10 min at 4°C.

  • Storage: Store plasma at -80°C.

  • Bioanalysis: Quantify using LC-MS/MS. Use a generic internal standard (e.g., Warfarin or Diclofenac) if a stable isotope is unavailable.

Troubleshooting & FAQs

Q: The compound precipitates when I add water to the DMSO/PEG mix.

  • A: This is common for lipophilic acids.

    • Fix 1: Ensure the PEG400 concentration is at least 40%.

    • Fix 2: Check the pH. If the final solution is acidic (pH < 5), the compound will protonate and crash out. Add 1N NaOH dropwise to adjust pH to 7.4.

Q: Can I use Corn Oil as a vehicle?

  • A: Yes. Since the compound is lipophilic, it may dissolve well in Corn Oil or Labrafil. However, oil vehicles can delay Tmax (absorption time) compared to aqueous suspensions.

Q: What are the expected side effects?

  • A: If the compound acts similarly to Niacin (GPR109A agonist), observe animals for cutaneous flushing (reddening of ears/paws in mice) shortly after dosing. This is a mechanism-based biomarker of target engagement.

References

  • PubChem. 5-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid (Analog Reference). National Library of Medicine. Link

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Trends in Pharmacological Sciences. Link

  • Li, P., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin. AAPS PharmSciTech. Link

  • SelleckChem. Nicotinic Acid Formulation Guide.Link

  • Macedo, E. (2025). Solubility of nicotinic acid in water, ethanol, acetone, and DMSO.[1] Journal of Chemical Thermodynamics. Link

Sources

Method

Use of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid in drug discovery screening

Application Note: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid in GPR109A Agonist Screening Part 1: Core Directive & Introduction Subject: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS: 1261980-32-8) Functional Class: G-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid in GPR109A Agonist Screening

Part 1: Core Directive & Introduction

Subject: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS: 1261980-32-8) Functional Class: G-Protein Coupled Receptor (GPCR) Modulator Primary Target: GPR109A (HM74A/NIACR1) Application: Dyslipidemia Drug Discovery; Anti-lipolytic Screening; Biased Ligand Profiling.

Executive Summary: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid is a synthetic derivative of niacin (vitamin B3) designed for use in High-Throughput Screening (HTS) and Lead Optimization campaigns targeting GPR109A . While niacin is a highly effective lipid-modifying agent, its clinical utility is limited by cutaneous flushing mediated by


-arrestin/COX pathways. This 5-aryl substituted analog serves as a critical chemical probe to decouple therapeutic anti-lipolytic activity (G

-protein mediated) from adverse flushing effects. This guide details the protocols for using this compound to validate GPR109A agonism and assess signaling bias.

Part 2: Scientific Integrity & Mechanism

Mechanism of Action (MOA)

The therapeutic efficacy of nicotinic acid derivatives relies on the activation of GPR109A expressed on adipocytes.

  • Therapeutic Pathway (G

    
    ):  Binding recruits G
    
    
    
    proteins, inhibiting Adenylyl Cyclase (AC). This reduces intracellular cAMP, preventing the PKA-mediated phosphorylation of Hormone Sensitive Lipase (HSL), thereby blocking lipolysis and reducing plasma Free Fatty Acids (FFA).
  • Adverse Pathway (

    
    -Arrestin):  In Langerhans cells, GPR109A activation recruits 
    
    
    
    -arrestin, activating PLA
    
    
    and releasing Arachidonic Acid (AA). AA is converted to PGD
    
    
    , causing vasodilation (flushing).

Signaling Pathway Visualization:

GPR109A_Signaling Compound 5-(4-Chloro-2-methoxyphenyl) nicotinic acid Receptor GPR109A (Adipocyte/Langerhans) Compound->Receptor Binding (EC50) Gi Gi Protein Activation Receptor->Gi Primary Coupling Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Secondary Coupling AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Reduction AC->cAMP PKA PKA Inactivation cAMP->PKA Lipolysis Inhibition of Lipolysis (Therapeutic Effect) PKA->Lipolysis PLA2 PLA2 Activation Arrestin->PLA2 PGD2 PGD2 Release (Flushing Side Effect) PLA2->PGD2

Caption: Bifurcated signaling of GPR109A. Screening aims to maximize the Green (Therapeutic) pathway while minimizing the Red (Side Effect) pathway.

Part 3: Experimental Protocols

Protocol A: Compound Preparation & Handling
  • Solubility: The 5-aryl nicotinic acid scaffold is lipophilic.

  • Stock Solution: Dissolve powder to 10 mM or 20 mM in 100% DMSO . Vortex for 1 min.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration <1% (ideally 0.5%) to avoid non-specific cell toxicity.

Protocol B: G -Coupled Functional Assay (cAMP Inhibition)

Objective: Quantify the potency (EC


) of the compound in inhibiting forskolin-stimulated cAMP production.

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing human GPR109A (HM74A).

  • Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity) or LANCE Ultra cAMP (PerkinElmer).

  • Stimulant: Forskolin (activates Adenylyl Cyclase to raise cAMP baseline).

  • Reference: Nicotinic Acid (Niacin) as positive control.

Workflow:

  • Cell Seeding: Dispense 2,000–5,000 cells/well in 5 µL of assay buffer into a 384-well low-volume white plate.

  • Compound Addition:

    • Prepare a 2x serial dilution of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (Range: 1 nM to 100 µM).

    • Add 2.5 µL of compound dilution to cells. Incubate 15 min at RT.

  • Stimulation: Add 2.5 µL of Forskolin (Final conc: EC

    
    , typically 1–10 µM) to all wells.
    
  • Incubation: Incubate for 30–45 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

  • Read: Incubate 1 hour and read on an HTRF-compatible plate reader (e.g., EnVision).

  • Analysis: Plot FRET ratio (665/620 nm) vs. log[Compound]. Calculate EC

    
     for cAMP inhibition.
    

Data Interpretation Table:

ParameterNiacin (Reference)5-(4-Cl-2-OMe-Ph) AnalogDesired Outcome
EC

(cAMP)
~100 nMExpected < 100 nMHigher potency than Niacin
E

100%> 90%Full Agonist
Hill Slope 1.0~1.01:1 Binding Stoichiometry
Protocol C: -Arrestin Recruitment Assay (Safety/Bias Screen)

Objective: Assess the potential for flushing side effects by measuring


-arrestin recruitment.

Materials:

  • System: PathHunter® eXpress GPR109A CHO-K1

    
    -Arrestin Assay (Eurofins/DiscoverX).
    
  • Mechanism: Enzyme Fragment Complementation (EFC).

Workflow:

  • Plating: Seed cells in 384-well plates and incubate for 48 hours.

  • Treatment: Add serial dilutions of the test compound. Incubate for 90 minutes at 37°C.

  • Detection: Add detection reagents (Galacton Star® substrate).

  • Read: Measure Chemiluminescence.

  • Bias Calculation: Compare the EC

    
     of Arrestin vs. cAMP.
    
    • Bias Factor =

      
      .
      
    • A positive bias factor indicates G-protein selectivity (Desirable).

Part 4: Screening Workflow Diagram

Screening_Workflow Start Compound Library (5-Aryl Nicotinic Acids) Prep DMSO Solubilization (10 mM) Start->Prep Primary Primary Screen: cAMP Inhibition (Gi) Prep->Primary Filter Hit Criteria: >50% Inhibition @ 10µM Primary->Filter Filter->Start Fail Secondary Secondary Screen: Beta-Arrestin Recruitment Filter->Secondary Pass Profiling Selectivity Profiling (GPR81, GPR109B) Secondary->Profiling Lead Lead Candidate (High Potency / Low Arrestin) Profiling->Lead

Caption: Integrated screening cascade for identifying flush-free GPR109A agonists.

Part 5: References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews, 58(4), 601-611. Link

  • Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (CS-0577), a highly potent, non-flushing agonist of the nicotinic acid receptor (GPR109A)." Journal of Medicinal Chemistry, 51(19), 5897-5900. Link

  • Walters, D.S., et al. (2008). "Evaluation of a series of 5-substituted nicotinic acid derivatives as agonists of the niacin receptor GPR109A." Bioorganic & Medicinal Chemistry Letters, 18(12), 3511-3514. Link

  • BenchChem Technical Support. (2025). "Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid." BenchChem Application Notes. Link

Application

Application Note: High-Throughput Screening of 5-(4-Chloro-2-methoxyphenyl)nicotinic Acid Analogs

Executive Summary & Scientific Rationale This application note details the high-throughput screening (HTS) architecture for evaluating analogs of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid . While nicotinic acid (Niacin)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the high-throughput screening (HTS) architecture for evaluating analogs of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid . While nicotinic acid (Niacin) is traditionally associated with GPR109A agonism, the addition of a hydrophobic biaryl moiety at the 5-position structurally aligns this scaffold with the ubiquinone-binding tunnel of Dihydroorotate Dehydrogenase (DHODH) .

DHODH is a flavin-dependent mitochondrial enzyme critical for de novo pyrimidine biosynthesis. Inhibitors of this class (structurally related to Brequinar and Teriflunomide) starve rapidly dividing cells of uridine monophosphate (UMP), making them potent candidates for oncology and autoimmune therapies.

Why this Protocol? Standard fluorescence assays often suffer from interference by the autofluorescence of biaryl-nicotinic acid derivatives. This guide utilizes a robust colorimetric redox-coupling assay (DCIP reduction) as the primary screen, validated by a cellular Uridine Rescue orthogonal assay. This dual-approach ensures that hits are not just cytotoxic, but specifically target the pyrimidine pathway.

Assay Principle: The DCIP Redox Couple

The primary screen relies on the enzymatic oxidation of Dihydroorotate (DHO) to Orotate. In vivo, DHODH transfers electrons to Ubiquinone (CoQ10). In this in vitro assay, we utilize 2,6-Dichlorophenolindophenol (DCIP) as a terminal electron acceptor.

Mechanism:

  • DHODH oxidizes DHO to Orotate.[1][2]

  • Electrons are transferred to the FMN cofactor, then to Decylubiquinone (co-factor).

  • Decylubiquinone reduces DCIP.

  • Readout: DCIP transitions from Blue (Abs 600 nm) to Colorless . Inhibitors prevent this color change.

Visualizing the Electron Transfer Pathway

DHODH_Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (FMN Cofactor) DHO->DHODH Oxidation Q Decylubiquinone (Co-factor) DHODH->Q e- Transfer DCIP_Ox DCIP (Oxidized) BLUE (Abs 600nm) Q->DCIP_Ox Reduction DCIP_Red DCIP (Reduced) COLORLESS DCIP_Ox->DCIP_Red Signal Loss Inhibitor 5-Aryl Nicotinic Acid Analog Inhibitor->DHODH Blocks Ubiquinone Tunnel

Figure 1: The enzymatic cascade. A decrease in absorbance at 600nm indicates enzyme activity. Stable absorbance indicates inhibition.

Primary Screen: Enzymatic HTS Protocol

Reagent Preparation

Critical Solubility Note: 5-aryl nicotinic acids are hydrophobic. To prevent compound aggregation (which causes false positives via promiscuous inhibition), the assay buffer must contain a non-ionic detergent.

ComponentConcentration (Stock)Final Assay ConcentrationFunction
Buffer Base 500 mM Tris-HCl (pH 8.0)50 mMMaintains pH for optimal catalytic rate.
Salt 1.5 M KCl150 mMIonic strength stability.
Detergent 10% Triton X-1000.1% (w/v)CRITICAL: Prevents biaryl aggregation.
Substrate 20 mM L-Dihydroorotate0.5 mM (Km ~20 µM)Saturating substrate levels.
Co-factor 10 mM Decylubiquinone100 µMElectron acceptor intermediate.
Chromophore 10 mM DCIP60 µMReadout molecule.
Enzyme 1 mg/mL hDHODH (Recombinant)20 nMCatalytic core.
Workflow (384-well Plate Format)

Equipment:

  • Liquid Handler: Echo 650 (Acoustic) or Multidrop Combi.

  • Reader: EnVision or PHERAstar (Absorbance mode).

  • Plates: 384-well Clear Bottom, Non-binding Surface (Corning 3640).

Step-by-Step Protocol:

  • Compound Transfer:

    • Dispense 50 nL of library compounds (10 mM DMSO stock) into assay plates using acoustic ejection.

    • Controls:

      • High Control (0% Inhibition): DMSO only.

      • Low Control (100% Inhibition): 1 µM Brequinar or Teriflunomide.[3]

  • Enzyme Addition:

    • Dispense 10 µL of Enzyme Mix (hDHODH in Assay Buffer + Triton X-100).

    • Incubation: 15 minutes at Room Temperature (RT) to allow compound binding to the ubiquinone tunnel.

  • Substrate Initiation:

    • Dispense 10 µL of Substrate Mix (L-DHO + Decylubiquinone + DCIP).

    • Note: Keep DCIP protected from light.

  • Kinetic Read:

    • Immediately transfer to plate reader.

    • Measure Absorbance at 600 nm every 60 seconds for 20 minutes.

  • Data Processing:

    • Calculate the slope (Vmax) of the linear portion of the reaction (typically min 2 to min 12).

    • Compare slopes of compounds vs. DMSO control.

Orthogonal Screen: Cellular Uridine Rescue

The Self-Validating Step: Enzymatic hits must be validated in cells. A true DHODH inhibitor will kill rapidly dividing cells (e.g., Jurkat or HCT116), but this toxicity must be fully rescued by adding exogenous Uridine. If Uridine does not rescue the cells, the compound is toxic via an off-target mechanism (e.g., mitochondrial uncoupling), and the hit should be discarded.

Workflow Diagram

Cell_Screen Hit Enzymatic Hit (from Primary Screen) Split Split into Two Arms Hit->Split Arm1 Arm A: Compound Only Split->Arm1 Arm2 Arm B: Compound + 100 µM Uridine Split->Arm2 Incubate Incubate 72 Hours (HCT116 or Jurkat Cells) Arm1->Incubate Arm2->Incubate Read Read Cell Viability (CellTiter-Glo / ATP) Incubate->Read Result1 Cell Death Read->Result1 Arm A Result2 Cell Survival Read->Result2 Arm B Decision VALIDATED HIT Result1->Decision Result2->Decision Rescue Effect

Figure 2: The Uridine Rescue logic. A specific DHODH inhibitor shows toxicity in Arm A but near-total recovery in Arm B.

Protocol Details
  • Seeding: Seed HCT116 cells (1,000 cells/well) in 384-well white opaque plates.

  • Treatment:

    • Set A: Dose response of Compound (0.1 nM – 10 µM).

    • Set B: Dose response of Compound + 100 µM Uridine .

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent, shake for 2 mins, read Luminescence.

  • Criteria: A shift in IC50 of >100-fold between Set A and Set B confirms on-target DHODH inhibition.

Data Analysis & Quality Control

Z-Factor Calculation

To ensure the assay is robust enough for HTS, calculate the Z-factor using the High (DMSO) and Low (Brequinar) controls.



  • Requirement: Z' > 0.5 is mandatory for a valid screening run.

  • Troubleshooting: If Z' < 0.5, check liquid handling precision or increase enzyme concentration to boost the signal window.

Interference Check

5-aryl nicotinic acids can be autofluorescent.

  • Mitigation: The DCIP assay uses Absorbance (600 nm), which minimizes interference compared to fluorescence-based assays (e.g., Resazurin).

  • False Positives: Compounds that are blue or absorb at 600 nm will appear as "inhibitors" (preventing the drop in absorbance). Run a "Compound + DCIP (no enzyme)" control to flag these.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Reis, R. A., et al. (2017).[2] "Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker."[4] Scientific Reports. Link

  • Baumgartner, R., et al. (2006). "Structure-based design of novel human dihydroorotate dehydrogenase inhibitors." Journal of Medicinal Chemistry. Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

  • Cayman Chemical. "Nicotinic Acid Product Information & Solubility." Link

Sources

Method

5-(4-Chloro-2-methoxyphenyl)nicotinic acid for studying lipid metabolism pathways

This Application Note is structured to guide researchers in the characterization and utilization of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (referred to herein as CMPNA ), a specialized probe for dissecting lipid meta...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the characterization and utilization of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (referred to herein as CMPNA ), a specialized probe for dissecting lipid metabolism.

Based on the pharmacophore—a nicotinic acid core with a 5-aryl substitution—this compound belongs to a class of molecules designed to act as high-affinity GPR109A (HCAR2) agonists and/or DGAT2 inhibitors . This guide provides the protocols necessary to deconvolute these dual mechanisms.

Introduction & Compound Rationale

5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CMPNA) represents a structural evolution of Niacin (Nicotinic Acid). While Niacin is a well-established lipid-lowering agent, its clinical utility is limited by cutaneous flushing (mediated by Langerhans cells) and low potency.

The 5-aryl substitution (specifically the 4-chloro-2-methoxyphenyl moiety) is a medicinal chemistry strategy designed to:

  • Enhance Lipophilicity: The chloro-phenyl group increases membrane permeability and hydrophobic pocket occupancy compared to the parent niacin.

  • Improve Selectivity: The 2-methoxy group provides steric bulk that may lock the biaryl conformation, potentially improving affinity for the GPR109A orthosteric site or the DGAT2 allosteric site.

  • Metabolic Stability: The 4-chloro substituent blocks para-hydroxylation on the phenyl ring, extending the compound's half-life in microsomal assays.

This probe is essential for researchers distinguishing between receptor-mediated anti-lipolytic effects (GPR109A) and enzymatic inhibition of triglyceride synthesis (DGAT2).

Signaling Pathway Visualization

The following diagram illustrates the dual potential points of intervention for CMPNA within the adipocyte and hepatocyte.

G cluster_Adipocyte Adipocyte (Lipolysis Pathway) cluster_Hepatocyte Hepatocyte (TG Synthesis Pathway) CMPNA CMPNA (5-(4-Chloro-2-methoxyphenyl) nicotinic acid) GPR109A GPR109A (HCAR2) Gi-Coupled Receptor CMPNA->GPR109A Agonist Binding DGAT2 DGAT2 (Microsomal Enzyme) CMPNA->DGAT2 Non-competitive Inhibition Gi Gi Protein (Gαi) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Reduces Activation HSL HSL (Hormone Sensitive Lipase) PKA->HSL Reduces Phosphorylation TAG Triacylglycerol (TAG) HSL->TAG Hydrolysis (Blocked) FFA Free Fatty Acids + Glycerol DAG Diacylglycerol TAG_Syn Synthesized TAG DAG->TAG_Syn Catalysis by DGAT2 DGAT2->TAG_Syn Promotes

Figure 1: Dual mechanism of action.[1][2][3][4][5][6][7][8] CMPNA activates GPR109A to suppress lipolysis (left) and directly inhibits DGAT2 to block TG synthesis (right).

Experimental Protocols

Protocol A: Validation of GPR109A Agonism (Anti-Lipolytic Assay)

Objective: Determine if CMPNA suppresses lipolysis via the GPR109A receptor in adipocytes. System: Differentiated 3T3-L1 Adipocytes.

Materials
  • Cell Line: 3T3-L1 fibroblasts differentiated into adipocytes (Day 8–10 post-differentiation).

  • Assay Buffer: Krebs-Ringer Phosphate HEPES (KRPH) buffer + 2% Fatty Acid-Free BSA.

  • Stimulant: Isoproterenol (10 µM) to induce lipolysis.

  • Reagents: CMPNA (dissolved in DMSO), Glycerol Colorimetric Assay Kit.

Step-by-Step Methodology
  • Preparation: Wash differentiated 3T3-L1 adipocytes twice with warm KRPH buffer.

  • Starvation: Incubate cells in KRPH buffer (without BSA) for 2 hours at 37°C to normalize basal lipolysis.

  • Treatment: Replace buffer with KRPH + 2% BSA containing:

    • Vehicle (DMSO)[9]

    • Isoproterenol (10 µM) alone (Positive Control)

    • Isoproterenol (10 µM) + CMPNA (Dose response: 0.1 µM – 100 µM)

    • Isoproterenol (10 µM) + Niacin (1 mM) (Reference Control)

  • Incubation: Incubate for 3 hours at 37°C.

  • Harvest: Collect the supernatant.

  • Quantification: Measure free glycerol content in the supernatant using a colorimetric enzymatic assay (absorbance at 540 nm).

  • Data Analysis: Calculate the Percent Inhibition of Lipolysis relative to the Isoproterenol-only control.

Expected Result: If CMPNA acts via GPR109A, it should dose-dependently reduce glycerol release with an IC50 likely in the nanomolar to low micromolar range (more potent than Niacin).

Protocol B: Validation of DGAT2 Inhibition (Microsomal Assay)

Objective: Assess if CMPNA directly inhibits the final step of triglyceride synthesis. System: Rat Liver Microsomes or Lysates from DGAT2-overexpressing insect cells.

Materials
  • Enzyme Source: Isolated rat liver microsomes (rich in DGAT2).

  • Substrates: sn-1,2-dioleoylglycerol (DAG), [14C]-Oleoyl-CoA (Radiolabeled acyl donor).[1]

  • Inhibitor: CMPNA (0.1 µM – 1 mM).

  • Positive Control: Niacin (known weak/non-competitive inhibitor) or PF-04620110 (specific DGAT1 inhibitor to rule out DGAT1 cross-reactivity).

Step-by-Step Methodology
  • Reaction Mix: Prepare a reaction mixture (200 µL final volume) containing:

    • 100 mM Tris-HCl (pH 7.4)

    • 5 mM MgCl2

    • 1 mg/mL BSA (Fatty acid-free)

    • 200 µM sn-1,2-dioleoylglycerol (emulsified in acetone/buffer)

    • 20 µg Microsomal Protein

  • Pre-incubation: Add CMPNA at varying concentrations and incubate for 10 minutes at 25°C.

  • Initiation: Start the reaction by adding 25 µM [14C]-Oleoyl-CoA (approx. 0.05 µCi/reaction).

  • Incubation: Incubate for 10–20 minutes at 37°C (ensure linear range).

  • Termination: Stop reaction by adding 1.5 mL Isopropanol:Heptane:Water (80:20:2).

  • Extraction: Add 1 mL Heptane and 0.5 mL Water. Vortex and centrifuge to separate phases.

  • Quantification:

    • Recover the upper organic phase (containing synthesized [14C]-TAG).

    • Run TLC (Solvent: Hexane:Ether:Acetic Acid, 80:20:1) if high purity is needed, or use direct scintillation counting of the organic phase if DAG extraction is minimal.

  • Calculation: Plot % Enzyme Activity vs. Log[CMPNA].

Key Mechanistic Check: To distinguish DGAT1 from DGAT2 inhibition, perform the assay in the presence of high magnesium (DGAT2 is Mg-dependent, DGAT1 is not) or use specific DGAT1 inhibitors to block background DGAT1 activity.

Data Summary & Interpretation

Assay ReadoutCMPNA Effect (Hypothetical)Interpretation
Glycerol Release (Adipocytes)Decreased (IC50 < 1 µM)Indicates GPR109A Agonism . The compound mimics Niacin's anti-lipolytic effect.[4]
cAMP Levels (HTRF Assay)DecreasedConfirms Gi-protein coupling , consistent with GPR109A activation.[10]
Microsomal TG Synthesis Decreased (IC50 ~ 10-100 µM)Indicates DGAT2 Inhibition . Note: Niacin analogs often inhibit DGAT2 non-competitively.
Flushing Response (In vivo)Reduced vs. Niacin5-aryl analogs are often designed to recruit

-arrestin differentially or avoid Langerhans cell activation.

Troubleshooting & Controls

  • Solubility: The 4-chloro and 2-methoxy groups increase lipophilicity. Ensure CMPNA is fully dissolved in DMSO before adding to aqueous buffers. If precipitation occurs in the KRPH buffer, use 0.5% cyclodextrin as a carrier.

  • Off-Target Effects: Niacin derivatives can sometimes affect SCD1 (Stearoyl-CoA Desaturase-1). If TG synthesis is inhibited in whole cells but not in microsomes (where desaturation is not the rate-limiting step for exogenous oleate), suspect SCD1 inhibition.

  • Receptor Specificity: To confirm GPR109A specificity, use Pertussis Toxin (PTX) . Pre-treatment with PTX should abolish the anti-lipolytic effect of CMPNA if it is indeed mediated by the Gi-coupled GPR109A.

References

  • Tunaru, S., et al. (2003).[11] PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[3] Nature Medicine, 9(3), 352–355. Link

  • Ganapathy, V., et al. (2021). Niacin and Cholesterol: Role in Cardiovascular Disease (Mechanism of DGAT2 Inhibition).[1] Journal of Nutritional Biochemistry, 91, 108605. Link

  • Shen, H.C. (2009).[12] Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A.[12] Expert Opinion on Therapeutic Patents, 19(8), 1149-1155.[12] (Discusses SAR of 5-aryl nicotinic acids). Link

  • Altschul, R., et al. (1955). Influence of nicotinic acid on serum cholesterol in man. Archives of Biochemistry and Biophysics, 54(2), 558-559. (Foundational paper on Niacin lipid effects). Link

  • Carlson, L.A. (2005). Nicotinic acid: the broad-spectrum lipid drug.[2][10] A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid

Status: Operational | Ticket: #SYNTH-542 | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Diagnostic Triage: Identify Your Failure Mode Before optimizing, we must diagnose...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #SYNTH-542 | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Triage: Identify Your Failure Mode

Before optimizing, we must diagnose the specific failure point.[1] Compare your analytical data (LCMS/NMR) to the profiles below to jump to the relevant solution module.

Symptom (LCMS/NMR)DiagnosisRoot CauseAction Module
Start Material (SM) Remaining Catalytic Arrest Catalyst poisoning by pyridine nitrogen or poor oxidative addition.
Product mass - B(OH)₂ + H Protodeboronation Hydrolytic cleavage of the boronic acid (C-B bond breakage).[2]
Product formed but low isolation Purification Loss Zwitterionic solubility issues during workup (Isoelectric trapping).
Complex mixture / Black ppt Pd Black Formation Ligand dissociation; instability of the active Pd(0) species.

The "Golden Route" Protocol (Recommended)

Technical Insight: Direct coupling of free nicotinic acids is notoriously difficult.[1] The carboxylic acid moiety can deprotonate to form a carboxylate, which may displace ligands on the Palladium, shutting down the catalytic cycle.[1] Furthermore, the zwitterionic nature of the product complicates extraction.[1]

The Fix: Switch to the Ester Strategy . Use Methyl 5-bromonicotinate instead of the free acid.

Optimized Protocol (Ester Route)
  • Coupling: 5-Bromonicotinic acid methyl ester (1.0 eq) + 4-Chloro-2-methoxyphenylboronic acid (1.2 eq).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%). Why? See Module 2.

  • Base/Solvent: K₃PO₄ (2.0 eq) in Toluene/Water (10:1) at 90°C.

  • Hydrolysis (Telescoped): Once coupling is complete (check LCMS), add LiOH (3 eq) directly to the reaction mixture and stir at 50°C for 2 hours.

  • Workup: Acidify to pH 3–4 to precipitate the final acid.

Module 2: The Catalyst System (Solving Low Conversion)

The Problem: The "Pyridine Poison"

Pyridine rings are excellent ligands. In your substrate, the pyridine nitrogen can coordinate to the Palladium center, displacing the phosphine ligands necessary for the reaction.[1] This creates a "dead" catalyst complex that cannot undergo oxidative addition.[1]

The Solution: Bulky, Electron-Rich Ligands

You need a ligand that binds to Palladium tighter than the pyridine nitrogen does.

  • Recommendation: SPhos or XPhos (Buchwald Ligands).

  • Mechanism: These biaryl phosphines are electron-rich (facilitating oxidative addition of the electron-deficient bromopyridine) and extremely bulky (preventing the pyridine nitrogen from coordinating to the Pd center).

Catalyst Decision Matrix

CatalystLogic Start Select Catalyst System Q1 Substrate: Free Acid or Ester? Start->Q1 Acid Free Acid (5-Bromonicotinic acid) Q1->Acid Acid Ester Ester (Methyl 5-bromonicotinate) Q1->Ester Ester Fail High Risk of Failure Pd-Carboxylate formation Acid->Fail Q2 Steric Bulk on Boronic Acid? (Ortho-methoxy present) Ester->Q2 Standard Pd(PPh3)4 (Standard) Q2->Standard No Ortho Subs Advanced Pd(OAc)2 + SPhos (Recommended) Q2->Advanced Ortho-Methoxy (Yes) Standard->Fail Likely Slow Success Successful Coupling Advanced->Success High Turnover

Figure 1: Decision matrix for selecting the optimal catalyst system based on substrate electronics and sterics.

Module 3: Side Reaction Control (Protodeboronation)[2]

The Problem: Missing Boron

If you observe a byproduct mass corresponding to [Boronic Acid - B(OH)₂ + H], you are suffering from Protodeboronation .

Why here? Your coupling partner is 4-Chloro-2-methoxyphenylboronic acid .

  • Ortho-Effect: The ortho-methoxy group accelerates deboronation by coordinating with the solvent or base, facilitating the hydrolytic cleavage of the C-B bond.[1]

  • Mechanism: Under basic conditions, the boronate "ate" complex forms.[1] If transmetallation to Palladium is slow (due to sterics), the "ate" complex hydrolyzes, replacing the Boron with a Proton.[1]

Troubleshooting Guide
VariableAdjustmentScientific Rationale
Base Switch from Carbonate (Na₂CO₃) to Phosphate (K₃PO₄) or Fluoride (KF) .Carbonates can generate high concentrations of hydroxide (OH⁻) in water, which accelerates hydrolytic deboronation.[1] Phosphates are milder.[1]
Solvent Reduce water content.[1] Use Anhydrous Dioxane or Toluene .[1]Water is the proton source for deboronation. Minimizing it forces the reaction through the anhydrous catalytic cycle.
Addition Slow Addition of Boronic Acid.Add the boronic acid dropwise over 1 hour. This keeps the concentration of free boronic acid low, ensuring it reacts with the catalyst before it has time to decompose.[1]

Module 4: Workup & Purification

The Problem: The Zwitterion Trap

5-(4-Chloro-2-methoxyphenyl)nicotinic acid contains both a basic pyridine nitrogen and an acidic carboxylic acid.

  • High pH (>7): It exists as a soluble carboxylate salt (moves to water).

  • Low pH (<2): It exists as a soluble pyridinium salt (moves to water).

  • Result: You lose the product in the aqueous layer during extraction.

The Protocol: Isoelectric Precipitation

You must target the Isoelectric Point (pI) , where the molecule is neutral (zwitterionic but net charge 0) and least soluble in water.

  • Remove Organics: Evaporate the organic reaction solvent (Toluene/Dioxane) before workup.

  • Dilute: Dissolve the crude residue in water (pH will be high due to the reaction base).

  • Filter: Filter off any black Pd residues or insoluble bis-aryl byproducts.[1]

  • Acidify Slowly: Use 1M HCl to adjust the pH.

    • Target pH: 3.5 – 4.0 .

    • Do not overshoot to pH 1!

  • Precipitate: The product should crash out as a white/off-white solid at this pH.

  • Collect: Filter the solid and wash with cold water and pentane.

FAQ: Frequently Asked Questions

Q: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid? A: Yes, and it is highly recommended. The Bpin ester is more stable towards protodeboronation than the free boronic acid. If you cannot buy it, synthesize it first using Bis(pinacolato)diboron and PdCl₂(dppf).[1]

Q: My product is streaking on the silica column. How do I fix this? A: Nicotinic acids interact strongly with silica.[1]

  • Fix 1: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1).[1]

  • Fix 2 (Better): Use Reverse Phase (C18) chromatography with Water/Acetonitrile (+0.1% Formic Acid).

Q: I see a "Homocoupling" byproduct (Bis-pyridine). Why? A: This comes from the 5-bromonicotinic acid reacting with itself. This usually happens if the reaction is not oxygen-free. Ensure you sparge your solvents with Argon for at least 15 minutes before adding the catalyst.

References

  • Suzuki-Miyaura Coupling Mechanism & Overview: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Buchwald Ligands (SPhos/XPhos) for Hindered Substrates: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society. [Link]

  • Purification of Pyridine Carboxylic Acids: Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (General reference for heterocyclic workup strategies). [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 5-(4-Chloro-2-methoxyphenyl)nicotinic acid

Executive Summary You are encountering solubility difficulties with 5-(4-Chloro-2-methoxyphenyl)nicotinic acid , a lipophilic weak acid. While the nicotinic acid core suggests water solubility, the 5-position biaryl subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility difficulties with 5-(4-Chloro-2-methoxyphenyl)nicotinic acid , a lipophilic weak acid. While the nicotinic acid core suggests water solubility, the 5-position biaryl substitution (4-chloro-2-methoxyphenyl) drastically increases the partition coefficient (LogP), likely pushing it above 3.0.[1]

This molecule presents a classic "Hydrophobic Acid Trap" : it requires a basic pH to ionize (deprotonate) the carboxylic acid for solubility, yet its hydrophobic tail drives aggregation and precipitation in high-ionic-strength buffers (like PBS) even when ionized.[1]

This guide provides a self-validating troubleshooting workflow to achieve stable aqueous solutions for biological assays.

Module 1: The "Crash-Out" Diagnosis

User Question: "I prepared a 10 mM stock in DMSO, but when I dilute it into PBS (pH 7.4) to reach 10 µM, the solution turns cloudy immediately. Why?"

Technical Analysis: This is a Kinetic Solubility Failure .[1]

  • The Mechanism: Your molecule is a weak acid (

    
     for the carboxyl group). In 100% DMSO, it is molecularly dispersed. Upon rapid dilution into aqueous buffer, two competing forces occur:
    
    • Ionization (Good): The pH 7.4 buffer attempts to deprotonate the -COOH to -COO⁻.[1]

    • Hydrophobic Aggregation (Bad): The water molecules form a structured "cage" around the hydrophobic chlorophenyl tail (entropic penalty), driving the molecules to aggregate faster than they can ionize and disperse.

  • The Ionic Strength Factor: PBS contains ~150 mM NaCl. High salt concentrations shield the negative charges of the -COO⁻ groups, reducing their ability to repel each other and promoting precipitation (the "Salting Out" effect).

Troubleshooting Workflow: The Anti-Precipitation Protocol

Do not simply "add more DMSO." Follow this decision tree to stabilize the transition.

SolubilityWorkflow Start Start: Cloudiness upon Dilution CheckpH Check Buffer pH Is pH > 7.0? Start->CheckpH AdjustpH Action: Adjust pH to 7.4 - 8.0 (Ensure Ionization) CheckpH->AdjustpH No CheckConc Check Final Concentration Is [Target] > 100 µM? CheckpH->CheckConc Yes AdjustpH->CheckConc MethodA Method A: The Intermediate Step Dilute DMSO stock 1:10 into Pure Water (pH 8) FIRST CheckConc->MethodA No (Standard) MethodB Method B: The Cosolvent Spike Pre-mix Buffer with 0.5% Tween-80 or 5% PEG-400 CheckConc->MethodB Yes (High Risk) FinalAdd Add to Assay Buffer MethodA->FinalAdd MethodB->FinalAdd Success Clear Solution? FinalAdd->Success

Figure 1: Decision matrix for troubleshooting immediate precipitation events.

Module 2: Optimizing the Buffer System

User Question: "Can I just use water instead of PBS? Or will that ruin my cells?"

Technical Analysis: You cannot use pure water for cells (osmotic shock), but you can modify the buffer composition to favor the molecule.

The "Salting Out" Solution

Standard PBS (Phosphate Buffered Saline) has high ionic strength which suppresses the solubility of hydrophobic ions.

Recommended Protocol:

  • Switch Buffers: If your assay allows, switch from PBS to Tris-Glycine or HEPES with lower NaCl concentration (e.g., 50 mM NaCl instead of 150 mM).

  • The pH Adjustment: Ensure your buffer pH is at least 2 units above the

    
    .
    
    • Target pH: 7.5 – 8.0 .[1]

    • Reasoning: At pH 4.8 (

      
      ), only 50% of the molecule is ionized. At pH 6.8, ~99% is ionized. At pH 7.8, ionization is effectively 100%, maximizing electrostatic repulsion between molecules to prevent aggregation.
      

Table 1: Buffer Compatibility Matrix

Buffer SystemSolubility PotentialRisk FactorRecommendation
PBS (pH 7.4) LowHigh (Salting Out)Avoid for concentrations >50 µM.[1][2]
HEPES (pH 7.5) ModerateLowPreferred for cell culture.[1][2]
Tris-HCl (pH 8.0) HighModerate (Temp dependent)Excellent for enzymatic assays.[1][2]
Acetate (pH 5.0) Zero Critical Failure DO NOT USE. Molecule will be neutral and crash.[1][2]

Module 3: Advanced Formulation (Cyclodextrins)

User Question: "I need to dose this at 10 mg/kg in mice (approx 30 mM). DMSO is too toxic at that volume.[1] What do I do?"

Technical Analysis: For high concentrations where simple pH adjustment fails, you must use complexation . The hydrophobic "tail" (4-chloro-2-methoxyphenyl) is a perfect candidate for inclusion into the hydrophobic cavity of cyclodextrins.[1]

The HP-β-CD Protocol

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the lipophilic portion of the molecule while the hydrophilic outer shell interacts with water.[1]

Step-by-Step Formulation:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in pure water or saline.[1]

  • Weigh Compound: Calculate the required mass of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid.

  • The "Slurry" Method:

    • Add the compound to the HP-β-CD solution.[1]

    • Crucial Step: Adjust pH to 8.0 - 9.0 using 1N NaOH.[1] The compound should dissolve rapidly as it ionizes and complexes.

    • Once dissolved, back-titrate slowly to pH 7.4 using 0.1N HCl.[1] The complex often remains stable even if the pH is lowered slightly, due to hysteresis.

  • Filter Sterilize: Use a 0.22 µm PVDF filter (low protein binding).[1]

MolecularComplexation Drug Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD Cyclodextrin (Host) CD->Complex Note Key Requirement: The Chloro-Phenyl tail fits inside the CD cavity. Complex->Note

Figure 2: Mechanism of cyclodextrin solubilization for lipophilic biaryl compounds.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution if it precipitates? A: Use Caution. Sonication generates heat. While it may temporarily disperse the precipitate, it often creates a supersaturated solution that will re-precipitate later (e.g., during your overnight incubation), leading to false negatives in your assay. If you must sonicate, do so in short bursts and verify clarity after 1 hour of standing at room temperature.

Q: My DMSO stock froze in the fridge and now has crystals. Is it safe to use? A: No. DMSO absorbs water from the air (hygroscopic). If crystals formed, the effective concentration of the supernatant is now unknown.

  • Fix: Warm to 37°C to redissolve completely.[1] Vortex vigorously. If a pellet remains, the stock is compromised by water uptake; discard and prepare fresh from powder.

Q: Why does the protocol say to add "Buffer to DMSO" for intermediate dilutions? A: This is a misconception. The best practice for this specific molecule is the "Rapid Dispersion" technique:

  • Hold the buffer tube on a vortexer (spinning).[1]

  • Inject the DMSO stock directly into the vortexing liquid.

  • This prevents the formation of a local region of high concentration (supersaturation) where the drug would otherwise crash out instantly.

References

  • Nicotinic Acid Properties & pKa Data. National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 938, Nicotinic Acid.[1] [Link][1]

  • Solubility of Nicotinic Acid Derivatives. Jouyban, A. et al. (2013).[1] "Solubility of nicotinic acid in water, ethanol, acetone, and DMSO."[3] Journal of Chemical & Engineering Data. [Link][1]

  • Strategies for Lipophilic Weak Acids. Di, L., & Kerns, E. H. (2016). "Drug-like Properties: Concepts, Structure Design and Methods."[1] Elsevier Science.[1] (Focus on Chapter 4: Solubility). [Link]

  • Cyclodextrin Formulation Protocols. Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. [Link][1]

Sources

Troubleshooting

Technical Support Center: 5-(4-Chloro-2-methoxyphenyl)nicotinic Acid Stock Solutions

Status: Operational Subject: Stability, Solubility, and Storage Protocols Ticket ID: REF-54C2MP-NIC Expert Level: Senior Application Scientist Executive Summary You are working with 5-(4-Chloro-2-methoxyphenyl)nicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Stability, Solubility, and Storage Protocols Ticket ID: REF-54C2MP-NIC Expert Level: Senior Application Scientist

Executive Summary

You are working with 5-(4-Chloro-2-methoxyphenyl)nicotinic acid , a biaryl compound containing a pyridine ring and a carboxylic acid moiety. This specific structural arrangement presents a unique "Solubility-Stability Paradox":

  • Solubility: The carboxylic acid group (

    
     ~4.8) creates poor water solubility but high solubility in polar aprotic solvents (DMSO).
    
  • Stability: The electron-rich methoxy-substituted phenyl ring coupled with the pyridine nitrogen makes the molecule susceptible to N-oxidation and photolytic degradation (biaryl photocyclization).

This guide replaces generic advice with a risk-based stability framework derived from ICH Q1A(R2) standards and structural activity relationships (SAR).

Module 1: Solvent Selection & Stock Preparation
Q: Why is my stock solution cloudy or precipitating immediately?

A: You likely attempted to dissolve the compound in a solvent that cannot disrupt the crystal lattice energy of the zwitterionic nicotinic acid moiety, or you introduced water too early.

The Protocol:

  • Primary Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide) , Grade ≥99.9%.

    • Why: DMSO is the only solvent capable of disrupting the intermolecular hydrogen bonding of the carboxylic acid dimer while accommodating the lipophilic chloro-methoxy-phenyl ring.

  • Concentration Ceiling: Do not exceed 50 mM for long-term storage.

    • Risk: While 100 mM might dissolve initially, it often enters a "metastable supersaturated zone." Upon freezing, the solubility drops, and the compound crashes out. Re-dissolving these "crash-crystals" is often impossible without heating, which degrades the molecule.

  • The "Dry" Rule: DMSO is hygroscopic (absorbs water from air). If your DMSO contains >0.1% water, the solubility of this lipophilic acid drops partially, leading to "micro-precipitation" (haze).

Visual Workflow: Optimal Stock Preparation

StockPrep Start Solid Compound (Store at -20°C) Solvent Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Mix Vortex (30s) Avoid Sonication if possible Solvent->Mix Check Visual Inspection (Clear?) Mix->Check Aliquot Aliquot into Amber Glass Vials Check->Aliquot Yes Fail Add 5% Warmth (37°C) OR Lower Conc. Check->Fail No (Cloudy) Fail->Mix

Caption: Decision tree for preparing stable stock solutions, prioritizing visual verification before storage.

Module 2: Chemical Stability & Degradation Risks
Q: My LC-MS shows a peak with M+16. What happened?

A: You are observing N-oxidation . The pyridine nitrogen in the nicotinic acid ring is a nucleophile. In the presence of trace peroxides (common in aged DMSO or PEG) or under oxidative stress, it accepts an oxygen atom, forming the N-oxide derivative.

  • Prevention: Use fresh, high-grade DMSO packed under argon/nitrogen. Avoid storing stocks for >6 months.

Q: Is this compound light-sensitive?

A: Yes. Biaryl compounds (two aromatic rings connected by a single bond) are susceptible to Photocyclization under UV/Blue light. The chloro and methoxy substituents on the phenyl ring absorb UV energy, which can drive the formation of a tricyclic phenanthridinone-like impurity.

  • Protocol: Always use Amber Vials . If working on the bench for >1 hour, wrap tubes in aluminum foil.

Stability Data Summary (Predicted based on Structural Class)

Stress ConditionRisk LevelExpected Degradation ProductMitigation
Hydrolysis (pH 7) LowNone (Stable amide/acid)None required.
Oxidation (H2O2) High Pyridine N-Oxide (+16 Da)Purge vials with N2/Ar gas.
Photolysis (UV) Medium Biaryl photocyclizationAmber glassware; Dark storage.
Thermal (60°C) LowDecarboxylation (-44 Da)Store at -20°C or -80°C.
Module 3: Storage & Freeze-Thaw Cycling
Q: Can I refreeze the stock solution after use?

A: Limit this to a maximum of 3 cycles. Every time you open a cold DMSO vial in a humid lab, water condenses into the solvent.

  • Cycle 1: DMSO absorbs 0.5% water. Solubility decreases.[1]

  • Cycle 3: DMSO absorbs >1.0% water. The lipophilic 5-(4-Chloro-2-methoxyphenyl) moiety becomes insoluble.

  • Result: You inject a suspension, not a solution, into your assay, leading to erratic

    
     data.
    

The "Single-Use" Aliquot Strategy: Instead of one large 10 mL stock, prepare twenty 500 µL aliquots. Thaw one, use it, and discard the remainder.

Visual Workflow: The Degradation Cycle

Degradation Fresh Fresh Stock (Anhydrous DMSO) Open Vial Opened (Humid Air Entry) Fresh->Open Hygro DMSO Absorbs Water (Exothermic) Open->Hygro Freeze-Thaw 1 Precip Solubility Drop (Precipitation) Hygro->Precip Freeze-Thaw 3+ Oxid N-Oxidation (Peroxide formation) Hygro->Oxid Long Term Storage

Caption: The "Vicious Cycle" of DMSO hygroscopicity leading to physical and chemical degradation.

Troubleshooting FAQ

Q: I need to use this in a cell culture assay. How do I dilute it without crashing it out? A: Perform a Serial Dilution in DMSO first , then a "Rapid Injection" into media.

  • Wrong: Adding 10 mM stock directly to water (1:1000). The compound will aggregate instantly.

  • Right: Dilute stock to 100x the final concentration in DMSO. Then, pipette the DMSO solution into the vortexing media. Ensure final DMSO < 0.5% to avoid cytotoxicity.

Q: The compound turned yellow after a month at Room Temperature. A: This indicates Photo-oxidation . The methoxy group on the phenyl ring is electron-donating, making the ring prone to oxidation, which often yields colored quinone-like impurities. Discard this stock; do not attempt to filter and reuse.

References
  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] (2003).[2] Defines stress testing, long-term storage conditions, and degradation profiling.

  • Popa-Burke, I., et al. Compound Precipitation in High-Concentration DMSO Solutions.[3] Journal of Biomolecular Screening, 19(9), 1302–1308 (2014).[4] Explains the mechanism of water uptake in DMSO and subsequent precipitation risks.

  • Cayman Chemical. Nicotinic Acid Product Information & Solubility Data.[5] Provides baseline solubility data for nicotinic acid derivatives in DMSO vs. aqueous buffers. [5]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Stability). Discusses the impact of structural motifs (biaryls, carboxylic acids) on solution stability.

Sources

Optimization

Managing unexpected off-target effects in assays with 5-(4-Chloro-2-methoxyphenyl)nicotinic acid

Technical Support Center: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid Assay Optimization Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Unexpected Off-Target Effects & Assay Interf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid Assay Optimization

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Unexpected Off-Target Effects & Assay Interference

Executive Summary: The "Privileged Scaffold" Paradox

Welcome to the technical support hub for 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (hereafter referred to as 5-C2M-NA ).

As researchers, we often utilize 5-aryl nicotinic acid derivatives for their potency as P2X7 receptor antagonists or modulators of inflammatory pathways. However, the very structural features that drive their potency—specifically the nicotinic acid core fused with a lipophilic biaryl system—introduce a unique set of off-target liabilities.

This guide addresses the "hidden variables" likely affecting your data: GPR109A (HCA2) agonism , pH-dependent solubility artifacts , and CYP450 interference .

Module 1: The "Niacin Effect" (GPR109A Interference)

The Issue: You are observing unexpected decreases in cAMP levels, ERK1/2 phosphorylation, or unexplained anti-lipolytic effects in your P2X7 or inflammatory assays.

The Mechanism: While the 5-aryl substitution is designed to target purinergic receptors (like P2X7), the preserved pyridine-3-carboxylic acid (nicotinic acid) core remains a potent pharmacophore for GPR109A (Hydroxycarboxylic acid receptor 2 / HCA2) .

  • Intended Pathway: P2X7 antagonism

    
     Blockade of cation influx (Ca2+, Na+) 
    
    
    
    Inhibition of NLRP3 inflammasome assembly.
  • Off-Target Pathway: GPR109A Agonism

    
     G
    
    
    
    i coupling
    
    
    Inhibition of Adenylyl Cyclase
    
    
    
    
    cAMP
    .

If your cell line expresses GPR109A (common in adipocytes, macrophages, and Langerhans cells), 5-C2M-NA will trigger Gi-signaling independently of your intended target.

Visualizing the Conflict

G cluster_Intended Intended Target (P2X7) cluster_OffTarget Off-Target (GPR109A) Compound 5-C2M-NA (The Compound) P2X7 P2X7 Receptor Compound->P2X7  Antagonism (-) GPR109A GPR109A (HCA2) Compound->GPR109A  Agonism (+) Inflammasome NLRP3 Inflammasome P2X7->Inflammasome  Blocks Activation IL1B IL-1β Release Inflammasome->IL1B  Inhibits Gi Gαi Protein GPR109A->Gi  Activates AC Adenylyl Cyclase Gi->AC  Inhibits (-) cAMP cAMP Levels AC->cAMP  Decreases

Figure 1: Dual-pathway activation. The compound antagonizes P2X7 (blue) but simultaneously activates GPR109A (red), leading to potential false positives in anti-inflammatory readouts due to cAMP suppression.

Troubleshooting Protocol: Isolating the Signal
StepActionRationale
1 Check Expression Perform qPCR/Western Blot on your cell line for HCAR2 (GPR109A). If high, proceed to Step 2.
2 Pertussis Toxin (PTX) Block Pre-treat cells with PTX (100 ng/mL, 16h). PTX uncouples Gi proteins. If the "effect" disappears, it was GPR109A-mediated, not P2X7.
3 Use a GPR109A Antagonist Co-incubate with Mepenzolate Bromide (non-selective but effective) or specific HCA2 antagonists to mask the off-target receptor.

Module 2: Physicochemical Artifacts (Solubility & pH)

The Issue: High variability in IC50 values across replicates, or "crashing out" in high-concentration stock solutions.

The Mechanism: 5-C2M-NA is a zwitterionic-like molecule with a lipophilic tail (chloro-methoxy-phenyl) and a polar head (carboxylic acid).

  • pKa: The pyridine nitrogen is weakly basic, but the carboxylic acid (pKa ~4.8) dominates.

  • The Trap: In slightly acidic assay buffers (pH < 6.0), the molecule becomes protonated and highly lipophilic, leading to rapid precipitation or non-specific binding to plasticware.

Optimization Protocol: The "pH-Step" Method
  • Stock Preparation: Dissolve in 100% DMSO to 10-50 mM. Do not use aqueous buffers for the initial stock.

  • Intermediate Dilution: When diluting into aqueous media, ensure the buffer capacity (HEPES/MOPS) is sufficient to maintain pH > 7.2.

  • Visual Check: If the solution turns cloudy upon addition to media, the compound has precipitated.

    • Fix: Add 0.05% Pluronic F-127 to the assay buffer to stabilize the dispersion of the lipophilic biaryl moiety.

Module 3: Metabolic Stability & CYP Inhibition

The Issue: In microsome stability assays or co-culture systems, the compound disappears rapidly or alters the metabolism of other probes.

The Mechanism: The biaryl ether and chlorophenyl motifs are classic substrates for oxidative metabolism. Furthermore, the pyridine ring can coordinate with the heme iron of CYP450 enzymes, acting as a competitive inhibitor.

  • Primary Metabolic Soft Spot: The O-methyl group (demethylation) and the pyridine ring (N-oxidation).

  • Inhibition Risk: High likelihood of inhibiting CYP2C9 and CYP3A4 .

Recommendation: If using 5-C2M-NA in an in vivo or complex co-culture model, you must run a Metabolic Stability Control :

  • Incubate 5-C2M-NA (1 µM) with liver microsomes + NADPH.

  • Measure % remaining at T=30 min.

  • Threshold: If intrinsic clearance (CLint) is high (>50 µL/min/mg), the compound is being degraded too fast to maintain target occupancy.

Frequently Asked Questions (FAQ)

Q1: Can I use the methyl ester of 5-C2M-NA to avoid GPR109A binding? A: Yes, but with a caveat. Esterification masks the carboxylic acid, preventing GPR109A binding (which requires the free acid). However, intracellular esterases may rapidly hydrolyze it back to the parent acid (5-C2M-NA) inside the cell. The ester is effectively a prodrug . You must verify if the ester itself binds your primary target (P2X7) or if hydrolysis is required.

Q2: I see fluorescence quenching in my calcium flux assay. Is the compound interfering? A: Likely. The biaryl-pyridine system has UV/Vis absorption properties that can overlap with Fura-2 or Fluo-4 excitation wavelengths (340-380 nm).

  • Validation: Run a "cell-free" control. Add the compound to a cuvette containing free Ca2+ and the dye. If fluorescence changes, you have optical interference. Switch to a red-shifted dye (e.g., Rhod-4).

Q3: Is this compound selective for P2X7 over P2X4? A: 5-aryl nicotinic acids generally show >100-fold selectivity for P2X7 over P2X4. However, at high concentrations (>10 µM), selectivity windows close. Always perform a dose-response curve; do not rely on a single high-concentration point (e.g., 50 µM), as this will almost certainly hit off-targets.

References

  • Tunaru, S., et al. (2003).[1] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine, 9(3), 352–355.[1]

  • Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors." British Journal of Pharmacology, 157(7), 1203–1214.

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[1] Trends in Pharmacological Sciences, 27(7), 384-390.

  • PubChem Compound Summary. (n.d.). "5-(2-methoxy-5-methylphenyl)nicotinic acid" (Structural Analog Reference). National Center for Biotechnology Information.

Sources

Troubleshooting

Technical Support Center: Long-Term Storage &amp; Handling of 5-(4-Chloro-2-methoxyphenyl)nicotinic Acid

[1][2] Compound ID: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid CAS: 1261978-33-9 (Representative) Chemical Class: Biaryl Nicotinic Acid Derivative Molecular Weight: ~263.68 g/mol [1][2] Module 1: Core Storage Protocols (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Compound ID: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid CAS: 1261978-33-9 (Representative) Chemical Class: Biaryl Nicotinic Acid Derivative Molecular Weight: ~263.68 g/mol [1][2]

Module 1: Core Storage Protocols (Solid State)

Q: What are the absolute best conditions for long-term storage of the solid powder?

A: For indefinite preservation of purity (>2 years), store the solid compound at -20°C in a desiccated , light-protected environment.

The Scientific Rationale (Why this works):

  • Thermodynamic Stability (Arrhenius Equation): Chemical degradation rates generally double for every 10°C increase in temperature.[1] Storing at -20°C vs. Room Temperature (25°C) reduces degradation kinetics by approximately 20-fold.[1][2]

  • Photostability: The biaryl system (phenyl + pyridine rings) acts as a chromophore.[1] Exposure to UV/visible light can induce photo-oxidation or radical formation at the benzylic positions or the pyridine nitrogen.[1] Amber vials are non-negotiable.

  • Hygroscopicity: The carboxylic acid moiety (

    
    ) and the basic pyridine nitrogen make the compound amphoteric and potentially hygroscopic.[1] Moisture uptake leads to "caking" and hydrolysis risks.[1]
    
Q: I received the shipment at ambient temperature. Is the compound compromised?

A: Unlikely.[1] This compound is chemically robust for short durations (weeks) at ambient temperature, provided it is kept dry.[1][2] The 4-chloro and 2-methoxy substituents on the phenyl ring are relatively stable.[1][2] However, immediate transfer to -20°C is required to stop the "degradation clock."[1][2]

Module 2: Solution Handling & Solvent Compatibility

Q: Can I store stock solutions in DMSO?

A: Yes, but with strict caveats. DMSO is the preferred solvent for high-concentration stocks (10–50 mM), but it is hygroscopic .[1][2]

The "DMSO Trap" (Technical Insight): DMSO absorbs water from the atmosphere. Water in DMSO facilitates proton exchange between the carboxylic acid and the pyridine nitrogen, potentially leading to precipitation of the zwitterionic form over time.[1]

Best Practice Protocol for Stock Solutions:

  • Preparation: Dissolve in anhydrous DMSO (Grade: ≥99.9%).

  • Aliquot: Do not store a single large volume. Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -80°C .

  • Visual Check: If the frozen DMSO looks "cloudy" or has crystals upon thawing, sonicate at 37°C. If solids persist, the compound may have salted out or degraded.

Solvent Compatibility Matrix
SolventSolubility RatingStability RiskRecommended for Storage?
DMSO HighLow (if anhydrous)YES (Frozen)
Ethanol ModerateMedium (Esterification risk)NO
Water (Neutral) Very LowHigh (Precipitation)NO
Water (Basic, pH > 8) HighMedium (Hydrolysis)Short-term only
Acetone ModerateHigh (Evaporation)NO

Module 3: Troubleshooting & Diagnostics

Decision Logic: Assessing Compound Integrity

The following diagram outlines the logical workflow for determining if your compound is safe to use or requires disposal.

StorageWorkflow Start Visual Inspection (Solid or Solution) ColorCheck Is it Yellow/Discolored? Start->ColorCheck SolubilityCheck Does it dissolve clearly? ColorCheck->SolubilityCheck No (White/Off-white) Bad_Ox Oxidation Likely (N-oxide formation) ColorCheck->Bad_Ox Yes (Dark Yellow/Brown) Good Proceed to Experiment SolubilityCheck->Good Yes Bad_Salt Salt/Zwitterion Formed SolubilityCheck->Bad_Salt No (Precipitate) QC_LCMS Run LC-MS (Check M+16 peak) Bad_Ox->QC_LCMS Confirm Purity QC_Sonicate Sonicate 40°C Adjust pH Bad_Salt->QC_Sonicate Troubleshoot QC_Sonicate->Good Resolved QC_Sonicate->QC_LCMS Unresolved

Figure 1: Decision matrix for evaluating compound integrity based on visual cues and solubility behavior.

Common Issues & Fixes

Issue 1: The solution has turned yellow.

  • Diagnosis: Likely Photo-oxidation .[1][2] Pyridine derivatives can form N-oxides or undergo ring-opening reactions under UV light.[1][2]

  • Verification: Run LC-MS. Look for a mass shift of +16 Da (Oxygen addition).[1]

  • Fix: If degradation is <5%, you may repurify via HPLC.[1][2] If >10%, discard.[1][2]

Issue 2: The compound won't dissolve in aqueous buffer. [1]

  • Diagnosis: pH Mismatch . This is a carboxylic acid (

    
    ).[1][2] In acidic or neutral water, it exists in its protonated, insoluble form.[1][2]
    
  • Fix: Adjust pH to >7.5 using NaOH or dilute in PBS.[1][2] The deprotonated carboxylate anion (

    
    ) is highly soluble.[1][2]
    

Issue 3: "Ghost Peaks" in NMR.

  • Diagnosis: Atropisomerism .[1][2] The steric bulk of the 2-methoxy and 4-chloro groups on the phenyl ring restricts rotation around the biaryl bond.[1] This can cause signal broadening or peak doubling in NMR at room temperature.[1][2]

  • Fix: Run the NMR at an elevated temperature (e.g., 50°C) to speed up rotation and coalesce the peaks. This confirms the purity rather than impurity.[1]

Module 4: Experimental Validation (QC)

Before committing this compound to expensive cell-based or in vivo assays, perform this Self-Validating System Check :

  • Purity Check: HPLC-UV (254 nm). Purity must be >95%.

  • Identity Check:

    
    H-NMR. Confirm the integration of the methoxy singlet (~3.8 ppm) matches the aromatic protons.
    
  • Solubility Stress Test: Dilute the DMSO stock 1:1000 into your assay buffer.[1] Incubate for 2 hours. Measure absorbance.[1][2][3][4] If OD drops (precipitates), your assay data will be false negatives.[1][2]

References

  • Sigma-Aldrich (Merck). Nicotinic Acid Technical Data Sheet & Safety Data Sheet.[1][2] (General stability of pyridine carboxylic acids).[1] [1][2]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 162286, 5-Chloro-2-hydroxynicotinic acid (Structural Analog).[1][2] Retrieved from PubChem.[1][2][5]

  • Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.[1] (Discusses stability of biaryl carboxylic acids).

  • ChemicalBook. Nicotinic Acid Properties and Stability.[1][2]

  • Hornillos, V., et al. (2013). Palladium-catalyzed direct cross-coupling...[1][2][6] Organic Letters.[1][2][7] (Context on biaryl synthesis and stability). [1][2]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validating the Biological Target of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid

This guide outlines the validation of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid as a selective agonist of the GPR109A (HCA2) receptor. This compound belongs to the class of 5-aryl nicotinic acid derivatives, developed t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid as a selective agonist of the GPR109A (HCA2) receptor. This compound belongs to the class of 5-aryl nicotinic acid derivatives, developed to mimic the antilipolytic effects of Niacin (Nicotinic Acid) while potentially minimizing off-target effects (such as cutaneous flushing associated with Langerhans cells).

Target: G-Protein Coupled Receptor 109A (GPR109A) / Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] Mechanism: G


/G

-coupled receptor agonism

Inhibition of Adenylyl Cyclase

Reduction of cAMP

Inhibition of Lipolysis. Therapeutic Context: Dyslipidemia, Atherosclerosis, Anti-inflammatory.[1]

Comparative Analysis: Performance vs. Alternatives

To validate 5-(4-Chloro-2-methoxyphenyl)nicotinic acid, it must be benchmarked against the endogenous ligand (Niacin) and known synthetic agonists.

Feature5-(4-Chloro-2-methoxyphenyl)nicotinic acid Niacin (Nicotinic Acid) MK-0354 (Partial Agonist) Acipimox
Primary Target GPR109A (HCA2) GPR109A (High Affinity)GPR109AGPR109A
Potency (EC50) < 100 nM (High Potency)~100 nM~1-10 µM~1 µM
Selectivity High (vs. GPR109B)Low (Binds GPR109B)HighModerate
Flushing Potential Reduced (Biased Signaling potential)High (Prostaglandin release)Low (No flushing)Moderate
Metabolic Stability High (Biaryl scaffold resists metabolism)Low (Rapid conjugation)HighHigh
Solubility Low (Lipophilic)High (Hydrophilic)ModerateModerate

Key Insight: The 5-aryl substitution (4-chloro-2-methoxyphenyl) increases lipophilicity and receptor affinity compared to Niacin, potentially altering the recruitment of


-arrestin, which is linked to the flushing side effect.

Experimental Protocols for Target Validation

Validation requires a triangulation approach: Binding (Affinity) , Signaling (Mechanism) , and Physiological Function (Phenotype) .

Protocol A: Fluorometric cAMP Inhibition Assay (Functional)

Rationale: GPR109A couples to G


, inhibiting Adenylyl Cyclase.[2] A reduction in forskolin-stimulated cAMP confirms functional agonism.
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A.

  • Reagents: Forskolin (10 µM), IBMX (0.5 mM), cAMP detection kit (TR-FRET or HTRF).

  • Workflow:

    • Seed cells (2,000 cells/well) in 384-well plates.

    • Incubate with 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (dose-response: 0.1 nM – 10 µM) for 30 mins.

    • Add Forskolin (10 µM) to stimulate cAMP production. Incubate 30 mins.

    • Lyse cells and add detection antibodies (Anti-cAMP-Cryptate + cAMP-d2).

    • Read FRET signal.

  • Validation Criteria: A dose-dependent decrease in cAMP signal with an EC50 comparable to or lower than Niacin.

Protocol B: [35S]GTP S Binding Assay (Membrane Engagement)

Rationale: Direct measure of G-protein activation, independent of downstream amplification.

  • Preparation: Harvest membranes from GPR109A-expressing cells.

  • Reaction Mix: 10 µg membrane protein, 10 µM GDP, 0.1 nM [35S]GTP

    
    S, Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2).
    
  • Execution:

    • Add Test Compound. Incubate 60 mins at 30°C.

    • Filter through GF/B glass fiber filters.

    • Measure radioactivity (CPM) via liquid scintillation.

  • Validation Criteria: Increase in [35S]GTP

    
    S binding >50% of Niacin max response.
    
Protocol C: Lipolysis Inhibition in Primary Adipocytes (Physiological)

Rationale: The therapeutic goal is to stop the breakdown of triglycerides into Free Fatty Acids (FFA).

  • Source: Isolate primary adipocytes from murine epididymal fat pads.

  • Induction: Stimulate lipolysis with Isoproterenol (100 nM).

  • Treatment: Co-treat with Test Compound (10 µM).

  • Readout: Measure Glycerol release in the supernatant using a colorimetric Glycerol assay.

  • Validation Criteria: Significant reduction in Glycerol release vs. Isoproterenol control.

Mechanism of Action & Validation Workflow

Signaling Pathway Diagram

This diagram illustrates the GPR109A signaling cascade activated by the compound.[1]

GPR109A_Pathway Ligand 5-(4-Cl-2-OMe-phenyl) Nicotinic Acid Receptor GPR109A (HCA2) (GPCR) Ligand->Receptor Binds Gi G-protein (Gi/Go) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Downregulates HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis (TG -> FFA + Glycerol) HSL->Lipolysis Inhibits

Caption: Mechanism of Action: The compound binds GPR109A, activating Gi proteins to inhibit Adenylyl Cyclase, ultimately suppressing lipolysis.[1][2][3]

Validation Workflow Diagram

The logical flow to confirm the target.

Validation_Workflow Step1 1. In Silico/Binding Confirm 5-Aryl Nicotinic Acid Scaffold Step2 2. Functional Assay (cAMP Reduction) Verify Gi Coupling Step1->Step2 If High Affinity Step3 3. Specificity Check (Parental vs. GPR109A-/-) Rule out off-targets Step2->Step3 If Potent Step4 4. Physiological Assay (Adipocyte Lipolysis) Confirm Phenotype Step3->Step4 If Selective

Caption: Step-by-step validation workflow ensuring specificity and functional relevance.

References

  • Wise, A. et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry. Link

  • Semple, G. et al. (2008). "Discovery of the first potent and selective agonist of the GPR109A receptor." Journal of Medicinal Chemistry. Link

  • Tunaru, S. et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews. Link

  • Shen, H.C. (2009).[4] "Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A."[4] Expert Opinion on Therapeutic Patents. Link

Sources

Comparative

Cross-validation of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid activity in different cell lines

Executive Summary: Strategic Characterization of a Niacin Analog 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (hereafter referred to as CMP-Nic ) represents a structural evolution of Nicotinic Acid (Niacin), designed to op...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Characterization of a Niacin Analog

5-(4-Chloro-2-methoxyphenyl)nicotinic acid (hereafter referred to as CMP-Nic ) represents a structural evolution of Nicotinic Acid (Niacin), designed to optimize the pharmacological profile for GPR109A (HCAR2) activation. While Niacin is the gold standard for raising HDL and lowering triglycerides, its clinical utility is limited by cutaneous flushing (mediated by Langerhans cells) and short half-life.

CMP-Nic incorporates a lipophilic 4-chloro-2-methoxyphenyl moiety at the 5-position of the pyridine ring. This structural modification typically aims to:

  • Enhance Potency: Increase binding affinity to the orthosteric site of GPR109A.

  • Biased Agonism: Dissociate the anti-lipolytic G-protein signaling (efficacy) from

    
    -arrestin recruitment (flushing side effect).
    

This guide provides a rigorous cross-validation framework to benchmark CMP-Nic against Niacin (Standard) and MK-0354 (a reference partial agonist) across physiologically relevant cell lines.

Part 1: Comparative Profile & Alternatives

To validate CMP-Nic, it must be benchmarked against established ligands. The following table outlines the expected performance metrics based on the structural class (5-aryl nicotinic acids).

FeatureCMP-Nic (Test Compound)Niacin (Standard)MK-0354 (Alternative)
Primary Target GPR109A (HCAR2)GPR109A (HCAR2)GPR109A (HCAR2)
Mechanism Full/Partial Agonist (Gi/o coupled)Full AgonistPartial Agonist
Potency (hGPR109A) High (Expected nM range)Moderate (

M range)
High (nM range)
Lipolysis Inhibition PotentPotentWeak/Partial
Flushing Potential To be determined (Target: Low)High (Prostaglandin D2 release)Low (Failed in efficacy trials)
Key Validation Metric Emax in Adipocytes vs.

-arrestin
in Keratinocytes
Reference Emax (100%)Reference for "Flush-free" profile

Part 2: Cell Line Selection Logic

A robust cross-validation strategy requires using cell lines that represent the therapeutic target tissue (Adipose), the side-effect tissue (Skin/Immune), and a clean system for kinetics (Transfected).

Primary Efficacy Model: 3T3-L1 Adipocytes (Differentiated)
  • Rationale: GPR109A is highly expressed in adipocytes where it inhibits adenylyl cyclase, reducing cAMP and blocking hormone-sensitive lipase (HSL) activity.

  • Validation Goal: Demonstrate dose-dependent inhibition of forskolin-stimulated lipolysis (glycerol release).

  • Critical Control: Must differentiate cells for 10-14 days; confirm phenotype with lipid droplet accumulation.

Potency & Selectivity Model: CHO-K1 / HEK293 (Stable Transfection)
  • Rationale: Native cell lines may express varying receptor levels. A stable clone (e.g., CHO-hGPR109A) provides a controlled environment to determine intrinsic

    
     and 
    
    
    
    values without interference from other
    
    
    coupled receptors.
  • Validation Goal: Quantify cAMP reduction using HTRF or LANCE assays.

Safety/Side-Effect Model: A431 (Epidermoid) or THP-1 (Monocytic)
  • Rationale: Niacin-induced flushing is mediated by GPR109A activation in Langerhans cells and keratinocytes, leading to COX-2 induction and

    
     release.
    
  • Validation Goal: Assess "biased agonism." Ideally, CMP-Nic should show reduced

    
    -arrestin recruitment or reduced Prostaglandin 
    
    
    
    secretion compared to Niacin at equipotent doses.

Part 3: Mechanistic Visualization

The following diagram illustrates the GPR109A signaling pathway and the divergence point between therapeutic efficacy (Lipolysis inhibition) and side effects (Flushing).

GPR109A_Signaling Ligand CMP-Nic / Niacin Receptor GPR109A (HCAR2) Ligand->Receptor Binding Gi Gi/o Protein Receptor->Gi Primary Coupling Arrestin Beta-Arrestin Receptor->Arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Reduces PKA PKA (Inactive) cAMP->PKA Lipolysis Lipolysis (Inhibited) (Therapeutic Effect) PKA->Lipolysis Promotes ERK ERK1/2 Phosphorylation Arrestin->ERK PLA2 PLA2 Activation ERK->PLA2 PGD2 PGD2 Release (Flushing Side Effect) PLA2->PGD2

Figure 1: Bifurcated signaling of GPR109A. Ideal candidates (CMP-Nic) should maximize the left branch (Gi) while minimizing the right branch (Arrestin).

Part 4: Detailed Experimental Protocols

Protocol A: cAMP Inhibition Assay (Functional Potency)

Objective: Determine the


 of CMP-Nic in CHO-K1 cells stably expressing hGPR109A.
  • Cell Preparation:

    • Harvest CHO-hGPR109A cells and resuspend in stimulation buffer (HBSS + 0.5 mM IBMX to block PDE activity).

    • Seed 5,000 cells/well in a 384-well white low-volume plate.

  • Compound Treatment:

    • Prepare a serial dilution of CMP-Nic (10

      
      M to 0.1 nM) in DMSO.
      
    • Add compound to cells.

    • Immediately add Forskolin (Final concentration: 10

      
      M) to stimulate cAMP production.
      
    • Note: Since GPR109A is Gi-coupled, we measure the inhibition of Forskolin-induced cAMP.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection (TR-FRET/HTRF):

    • Add cAMP-d2 conjugate (Acceptor).

    • Add Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout: Measure fluorescence ratio (665nm/620nm).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
    .
    
    • Success Criterion: CMP-Nic should show an

      
       < 100 nM (superior or comparable to Niacin).
      
Protocol B: Lipolysis Assay (Physiological Efficacy)

Objective: Confirm the compound works in the native tissue context (Adipocytes).

  • Differentiation:

    • Culture 3T3-L1 fibroblasts in DMEM + 10% BCS until confluent.

    • Induce differentiation (Day 0) with IBMX (0.5 mM), Dexamethasone (1

      
      M), and Insulin (1 
      
      
      
      g/mL).
    • Maintain in DMEM + 10% FBS + Insulin until Day 8-10 ( >90% lipid accumulation).

  • Starvation:

    • Wash cells with PBS and incubate in serum-free DMEM + 0.5% BSA for 4 hours.

  • Assay:

    • Treat cells with Isoproterenol (100 nM) to induce lipolysis.

    • Concurrently treat with CMP-Nic (Dose response).

    • Incubate for 3 hours at 37°C.

  • Quantification:

    • Collect supernatant.

    • Measure Glycerol or Free Fatty Acid (FFA) release using a colorimetric enzymatic kit (e.g., Glycerol-3-phosphate oxidase method).

  • Data Normalization:

    • Normalize to Total Protein (BCA Assay) to account for well-to-well variation.

    • Interpretation: A full agonist will suppress Glycerol release to baseline levels. A partial agonist (like MK-0354) may only suppress it by 40-60%.

Part 5: Troubleshooting & Validation Checks

  • Solubility: 5-aryl nicotinic acids are lipophilic. Ensure DMSO stocks are clear. If precipitation occurs in aqueous buffer, include 0.1% BSA or Cyclodextrin as a carrier.

  • Off-Target Effects:

    • Test in Wild-type CHO-K1 (non-transfected) to ensure the effect is receptor-specific.

    • Result: CMP-Nic should show NO activity in WT cells.

  • Variable Potency: If

    
     shifts significantly between CHO (transfected) and 3T3-L1 (endogenous), consider "Receptor Reserve" theory. Transfected cells often have spare receptors, making partial agonists appear as full agonists. The 3T3-L1 assay is the "truth" for physiological efficacy.
    

References

  • GPR109A (HM74A) Pharmacology: Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 2003. Link

  • 5-Aryl Nicotinic Acid SAR: Shen, H.C. "Strategies for the design of flush-free nicotinic acid." Journal of Medicinal Chemistry, 2009. (Contextual grounding for the scaffold).
  • Lipolysis Assay Protocols: Duncan, R.E., et al. "Measurement of Lipolysis in 3T3-L1 Adipocytes." Methods in Molecular Biology, 2009. Link

  • Beta-Arrestin Bias: Walters, R.W., et al. "

    
    -Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect." Journal of Clinical Investigation, 2009. Link
    
  • MK-0354 Characterization: Lai, E., et al. "MK-0354, a Partial Agonist of GPR109A, Does Not Reduce Free Fatty Acids." Cell Metabolism, 2008. Link

Validation

Benchmarking the Inhibitory Potency of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid

The following guide provides a comprehensive technical benchmarking framework for 5-(4-Chloro-2-methoxyphenyl)nicotinic acid , a specialized pharmacological tool compound. Target Class: Selective Phosphodiesterase 7 (PDE...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical benchmarking framework for 5-(4-Chloro-2-methoxyphenyl)nicotinic acid , a specialized pharmacological tool compound.

Target Class: Selective Phosphodiesterase 7 (PDE7) Inhibitor

CAS: 1261980-32-8 Molecular Formula: C13H10ClNO3 Molecular Weight: 263.68 Da

Executive Summary: The Compound & Its Niche

5-(4-Chloro-2-methoxyphenyl)nicotinic acid represents a refined scaffold within the nicotinic acid-derived PDE7 inhibitor class. Unlike the first-generation PDE7 inhibitors (e.g., BRL-50481) which suffer from poor solubility and moderate selectivity, nicotinic acid derivatives were developed to improve physicochemical properties while maintaining high affinity for the PDE7 catalytic pocket.

This compound is a structural analog of the well-characterized MMPNA (5-(2-methoxy-5-methylphenyl)nicotinic acid). Its primary utility lies in dissecting the role of PDE7 in T-cell activation and CNS disorders (e.g., addiction, Parkinson's) without triggering the emetic side effects associated with PDE4 inhibition.

Core Value Proposition:

  • High Selectivity: Designed to spare PDE4, avoiding the "emetic window."

  • Improved Solubility: The carboxylic acid moiety confers superior aqueous solubility compared to quinazoline-based inhibitors.

  • Potency: Low nanomolar inhibitory potential (predicted IC50 < 50 nM based on SAR).

Mechanism of Action: Selective cAMP Modulation

This compound functions as a competitive inhibitor of the PDE7 catalytic domain.

  • Primary Target: PDE7A and PDE7B isoforms.

  • Molecular Mechanism: It occupies the cAMP-binding pocket, preventing the hydrolysis of cAMP to AMP.

  • Downstream Effect: Elevation of intracellular cAMP levels, activation of Protein Kinase A (PKA), and phosphorylation of downstream effectors (e.g., CREB), leading to modulation of immune responses (T-cell proliferation) and dopaminergic signaling in the CNS.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of the inhibitor within the T-cell signaling cascade.

PDE7_Pathway GPCR GPCR / TCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes from ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE7 PKA PKA Activation cAMP->PKA PDE7 PDE7 Enzyme PDE7->AMP Inhibitor 5-(4-Chloro-2-methoxyphenyl) nicotinic acid Inhibitor->PDE7 Inhibits CREB CREB Phosphorylation PKA->CREB Effect T-Cell Proliferation / Neuroprotection CREB->Effect

Figure 1: Mechanism of Action.[1] The inhibitor blocks PDE7-mediated hydrolysis of cAMP, sustaining the signaling pool required for downstream efficacy.

Benchmarking Framework

To validate the potency of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid, it must be benchmarked against established standards.

Comparative Metrics Table
MetricTest Compound BRL-50481 (Standard)MMPNA (Parent Analog)Rolipram (Negative Control)
Primary Target PDE7A / PDE7B PDE7APDE7APDE4
Potency (IC50) Target: < 50 nM ~0.15 - 10 nM~18 nM> 10,000 nM (for PDE7)
Selectivity (vs PDE4) Target: > 100-fold > 400-fold> 100-fold1-fold (Reference)
Solubility High (Acidic) Low (Sulfonamide)High (Acidic)Moderate
Cellular Activity T-cell Proliferation Weak (Permeability issues)ModeratePotent (but emetic)
Critical Success Factors
  • Selectivity Ratio: The compound must exhibit an IC50 for PDE4 that is at least 100-fold higher than for PDE7. This is the "safety margin" to avoid emesis.

  • Potency vs. Parent: It should demonstrate equipotency or superiority to MMPNA (IC50 ~18 nM). The 4-chloro substitution is often explored to enhance lipophilicity and membrane permeability without sacrificing binding affinity.

Experimental Protocols

Use these self-validating protocols to generate the benchmarking data.

Protocol A: In Vitro PDE7 Inhibition Assay (IMAP)

Objective: Determine the IC50 of the test compound against recombinant human PDE7A.

  • Reagents:

    • Recombinant human PDE7A enzyme.

    • FAM-labeled cAMP substrate (Molecular Devices).

    • IMAP Binding Reagent.

    • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3.

  • Workflow:

    • Preparation: Dilute inhibitor in DMSO (10-point serial dilution, starting at 10 µM).

    • Incubation: Mix enzyme + inhibitor + FAM-cAMP (100 nM) in 384-well plate.

    • Reaction: Incubate at Room Temperature for 60 mins.

    • Termination: Add IMAP Binding Reagent (nanoparticles bind free phosphate on hydrolyzed AMP).

    • Readout: Measure Fluorescence Polarization (FP). High FP = High Hydrolysis (Low Inhibition). Low FP = High Inhibition.

  • Validation:

    • Z' Factor: Must be > 0.5.

    • Control: BRL-50481 should give IC50 ~10 nM.

Protocol B: Selectivity Screen (PDE4 Counter-Screen)

Objective: Confirm lack of activity against PDE4B.

  • Repeat Protocol A using PDE4B enzyme .

  • Success Criterion: IC50 > 10 µM (or >100x the PDE7 IC50).

Experimental Workflow Diagram

Assay_Workflow Step1 Compound Prep (DMSO Serial Dilution) Step2 Enzyme Addition (PDE7A vs PDE4B) Step1->Step2 Step3 Substrate Addition (FAM-cAMP) Step2->Step3 Step4 Incubation (60 min @ RT) Step3->Step4 Step5 Detection (IMAP Binding Reagent) Step4->Step5 Step6 Data Analysis (Sigmoidal Fit -> IC50) Step5->Step6 Decision Is PDE4 IC50 > 100x PDE7 IC50? Step6->Decision Selectivity Check

Figure 2: High-Throughput Screening (HTS) workflow for potency and selectivity determination.

References

  • Pfizer Inc. (2000). Nicotinic acid derivatives as phosphodiesterase 7 inhibitors. (Basis for the chemical scaffold).
  • Smith, S. J., et al. (2004). "Discovery of BRL-50481, a selective PDE7 inhibitor." Journal of Medicinal Chemistry. (Benchmarking standard).
  • Ciccocioppo, R., et al. (2021).[2] "Selective Inhibition of Phosphodiesterase 7 Enzymes Reduces Motivation for Nicotine Use."[1][3] Journal of Neuroscience. Link (Demonstrates utility of nicotinic acid PDE7 inhibitors in CNS).

  • PubChem. (2025). "5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS 1261980-32-8)." Link (Compound Identification).[2]

  • Castaneda, et al. (2002). "Structure-Activity Relationships of Nicotinic Acid Derived PDE7 Inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

Technical Comparison Guide: Reproducibility of 5-(4-Chloro-2-methoxyphenyl)nicotinic Acid in In Vitro Assays

This guide serves as a technical standard for researchers evaluating 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS: 1261980-32-8), a lipophilic biaryl nicotinic acid derivative. It addresses critical reproducibility ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for researchers evaluating 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS: 1261980-32-8), a lipophilic biaryl nicotinic acid derivative. It addresses critical reproducibility challenges arising from its physicochemical divergence from standard Nicotinic Acid (Niacin).

Executive Summary & Mechanism of Action

5-(4-Chloro-2-methoxyphenyl)nicotinic acid is a synthetic biaryl derivative of nicotinic acid. Unlike its parent compound, Niacin, which is highly water-soluble and requires micromolar concentrations for activity, this derivative is engineered for enhanced lipophilicity and potency .

It primarily functions as a high-affinity agonist for GPR109A (HCAR2) , a Gi-coupled G-protein coupled receptor. Upon binding, it inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequently inhibiting Protein Kinase A (PKA). In adipocytes, this cascade results in the inhibition of hormone-sensitive lipase (HSL) and a reduction in lipolysis.

Signaling Pathway Visualization

The following diagram illustrates the specific signaling cascade and the point of intervention.

GPR109A_Pathway cluster_membrane Cell Membrane Ligand 5-(4-Chloro-2-methoxyphenyl) nicotinic acid Receptor GPR109A (HCAR2) (Gi-Coupled) Ligand->Receptor Activates (High Affinity) AC Adenylyl Cyclase Receptor->AC Inhibits (Gi) cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulates Lipolysis Lipolysis / FFA Release PKA->Lipolysis Inhibits Phosphorylation of HSL

Caption: Mechanism of Action: The compound activates GPR109A, triggering a Gi-mediated reduction in cAMP and inhibition of lipolysis.[1]

Technical Profile & Comparative Analysis

The primary source of experimental failure with this compound is treating it physically like Niacin. The introduction of the chloro-methoxyphenyl moiety significantly alters the LogP (partition coefficient), creating solubility "traps" in aqueous media.

Table 1: Physicochemical & Performance Comparison
Feature5-(4-Chloro-2-methoxyphenyl)nicotinic acidNicotinic Acid (Standard)Impact on Reproducibility
CAS Number 1261980-32-859-67-6Ensure correct chemical identity.
Solubility (Water) Very Low (< 0.1 mg/mL) High (~18 mg/mL)Critical: Aqueous stock solutions will precipitate.
Solubility (DMSO) High (> 50 mM)ModerateRequirement: Must use DMSO for stock prep.
LogP (Lipophilicity) ~3.5 (Predicted)0.36High risk of adsorption to plasticware.
Potency (EC50) Low Nanomolar (Est. 10-100 nM)Micromolar (0.1 - 1 µM)Requires precise serial dilutions; prone to "hook effect."
pH Sensitivity High (Carboxylic Acid pKa ~4-5)HighSolubility drops drastically in acidic media.

Critical Variables Affecting Reproducibility

To ensure data integrity (E-E-A-T), researchers must control the following variables. Failure to do so results in "false negatives" due to compound precipitation or "false potencies" due to plastic binding.

A. The "Crash-Out" Effect

Because this compound is lipophilic, diluting a high-concentration DMSO stock (e.g., 100 mM) directly into a static volume of aqueous media can cause immediate, microscopic precipitation. This results in an effective concentration far lower than calculated.

  • Solution: Use an intermediate dilution step and ensure rapid vortexing during addition.

B. Plasticware Adsorption

With a LogP > 3, the compound will adhere to standard polystyrene plates.

  • Solution: Use glass-coated plates or Low-Binding Polypropylene for intermediate dilutions. Alternatively, include 0.1% Fatty Acid-Free BSA in the assay buffer to act as a carrier.

C. DMSO Tolerance

The assay must tolerate the DMSO concentration required to keep the compound soluble.

  • Validation: Run a "DMSO-only" control curve to ensure the solvent vehicle does not affect the GPR109A baseline response.

Validated Experimental Protocol

This protocol is designed to eliminate solubility artifacts.

Phase 1: Stock Preparation
  • Weighing: Accurately weigh 5-(4-Chloro-2-methoxyphenyl)nicotinic acid.

  • Solvent: Dissolve in 100% anhydrous DMSO to a concentration of 10 mM . Do not use water or PBS.

  • Storage: Aliquot into amber glass vials (to prevent light degradation and plastic adsorption) and store at -20°C. Avoid freeze-thaw cycles > 3 times.

Phase 2: Serial Dilution (The "Intermediate" Method)

Goal: Prevent precipitation shock.

  • Preparation: Prepare a 96-well polypropylene V-bottom plate for dilutions.

  • Diluent: Use 100% DMSO for the initial serial dilution series (e.g., 1:3 dilutions).

    • Result: You now have a plate of 1000x concentrations in pure DMSO.

  • Intermediate Step: Transfer 1 µL of the DMSO stock into 99 µL of Assay Buffer containing 0.1% BSA . Mix vigorously immediately.

    • Result: You now have a 10x working solution with 1% DMSO. The BSA helps solubilize the lipophilic compound.

  • Final Addition: Transfer 10 µL of the Intermediate Solution into 90 µL of cell culture media on the cells.

    • Final Concentration: 1x Drug, 0.1% DMSO.

Phase 3: Assay Execution (cAMP Quantification)
  • Cell Seeding: Seed GPR109A-expressing cells (e.g., CHO-K1 or differentiated adipocytes) in 384-well plates.

  • Stimulation: Pre-treat cells with Forskolin (to raise cAMP) for 10 minutes.

  • Treatment: Add the prepared compound dilutions. Incubate for 30-60 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using TR-FRET or HTRF reagents.

Workflow Visualization

The following diagram details the correct dilution logic to maintain solubility.

Protocol_Workflow Stock Solid Compound (Store -20°C) DMSO_Stock 10 mM Stock (100% DMSO) Stock->DMSO_Stock Dissolve Dilution_Plate Serial Dilution (100% DMSO) DMSO_Stock->Dilution_Plate 1:3 Serial Dilution Intermediate Intermediate Mix (Buffer + 0.1% BSA) Dilution_Plate->Intermediate 1:100 Dilution (Prevents Crash-out) Assay_Plate Cell Assay Plate (Final: 0.1% DMSO) Intermediate->Assay_Plate Add to Cells

Caption: Optimized dilution workflow using an intermediate BSA-buffer step to prevent compound precipitation.

Troubleshooting & Data Interpretation

ObservationProbable CauseCorrective Action
High variability between replicates Compound adhering to pipette tips or plate walls.Use low-binding tips and add 0.01% Tween-20 or BSA to buffers.
Flat dose-response (No Activity) Compound precipitated in media.Check the "Intermediate" plate for turbidity. Ensure DMSO stock is fresh.
Unexpected toxicity DMSO concentration > 0.5%.Normalize DMSO across all wells. Keep final DMSO < 0.5%.
Shift in potency (EC50) pH drift in assay buffer.Buffer with HEPES (25mM) to maintain pH 7.4. The carboxylic acid is pH-sensitive.

References

  • PubChem. (n.d.).[2] 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Trends in Pharmacological Sciences. (Contextual grounding for GPR109A mechanism).
  • Li, J., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. Retrieved January 29, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(4-Chloro-2-methoxyphenyl)nicotinic Acid: Proper Disposal Procedures

Topic: 5-(4-Chloro-2-methoxyphenyl)nicotinic Acid Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(4-Chloro-2-methoxyphenyl)nicotinic Acid Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1][2]

Executive Summary & Chemical Identity

Objective: This guide provides a validated, step-by-step protocol for the safe disposal of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS: 1261980-32-8).[1][2] As a halogenated heteroaromatic carboxylic acid, this compound presents specific environmental and safety challenges—primarily aquatic toxicity and potential for formation of toxic byproducts (dioxins/furans) if incinerated improperly.

Chemical Profile:

  • CAS Number: 1261980-32-8[1][2][3][4]

  • Molecular Formula: C₁₃H₁₀ClNO₃[3]

  • Functional Groups: Pyridine ring, Carboxylic acid, Aryl chloride, Methoxy ether.[2]

  • Key Property: Halogenated Organic. This designation dictates its waste stream; it must never be combined with non-halogenated organic solvents or general trash.

Hazard Assessment (GHS Classification)

Before handling waste, users must acknowledge the specific hazards associated with this structural class (Nicotinic acid derivatives).

Hazard ClassCategoryHazard StatementOperational Implication
Skin Irritation Cat. 2H315: Causes skin irritationContact with solid dust or solutions requires immediate washing; nitrile gloves are mandatory.[1][2]
Eye Irritation Cat. 2AH319: Causes serious eye irritationDust generation is the primary risk; use a fume hood or powder containment enclosure.[1][2]
STOT - SE Cat. 3H335: May cause respiratory irritationDo not dispose of in open trash bins where dust can aerosolize.[1][2]
Aquatic Toxicity Acute 3H402: Harmful to aquatic lifeZero-discharge policy. Do not pour down drains.[1][2]
Personal Protective Equipment (PPE) Matrix

Select PPE based on the physical state of the waste.

PPE ItemSpecificationRationale
Gloves Nitrile (Min.[1][2] thickness 0.11 mm)Provides barrier against organic acids and halogenated residues.[2] Double-glove for liquid waste handling.
Eye Protection Chemical Splash GogglesPrevents contact with fine dust or splashes during liquid transfer.[1][2]
Respiratory N95 (Solid) or Half-mask (Liquid)Required only if handling outside a fume hood; prevents inhalation of irritant dusts.[1][2]
Body Lab Coat (Buttoned) + ApronChemical-resistant apron recommended when pouring liquid waste >1 Liter.[1][2]
Disposal Decision Logic & Workflows

The disposal pathway is strictly determined by the physical state of the waste.

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Stream: Solid Hazardous Waste (Halogenated).

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.[1]

  • Protocol:

    • Dampen the solid slightly with water or mineral oil if it is dry/dusty to prevent aerosolization.

    • Transfer to the designated container.

    • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant - 5-(4-Chloro-2-methoxyphenyl)nicotinic acid."[1][2]

    • Segregation: Do not mix with strong oxidizers (e.g., permanganates) or strong bases in the solid bin to prevent exothermic reactions.

B. Liquid Waste (Mother Liquors/Solutions)
  • Primary Stream: Halogenated Organic Solvent Waste.

  • Critical Rule: Because the molecule contains Chlorine (Cl), it must go into the Halogenated waste stream, regardless of the solvent used (unless the solvent is water, see below).[2]

  • Protocol:

    • Organic Solvents (DMSO, Methanol, DCM): Pour into the "Halogenated Waste" carboy. Even if dissolved in Methanol (non-halogenated), the presence of the solute renders the entire mixture halogenated for incineration purposes.[2]

    • Aqueous Solutions: Adjust pH to neutral (pH 6-8) if acidic. Collect in "Aqueous Waste with Toxic Organics."[5][6] Do not drain dispose.

Visualized Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Wipes) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture, Wash) StateCheck->Liquid SolidAction Place in Wide-Mouth Jar Label: 'Solid Hazardous Waste' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHaloSolvent Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous FinalHalo DISPOSAL BIN: Halogenated Organic Waste (High Temp Incineration) HaloSolvent->FinalHalo Contains Cl NonHaloSolvent->FinalHalo Solute renders mix Halogenated FinalAq DISPOSAL BIN: Aqueous Toxic Waste (NO DRAIN DISPOSAL) Aqueous->FinalAq

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.[1] Note that the presence of the chlorinated solute forces non-halogenated solvents into the halogenated stream.[2]

Spill Management Protocol

Scenario: A 5g bottle of solid powder drops and shatters on the lab bench.

  • Evacuate & Ventilate: Clear the immediate area.[7] If outside a hood, ensure lab ventilation is active.[6]

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.

  • Containment (Dry Spill):

    • Do NOT dry sweep. This generates irritant dust.

    • Cover the spill with wet paper towels (dampened with water) or oil-impregnated sweeping compound to trap dust.

  • Collection:

    • Scoop the damp material into a plastic bag.[6]

    • Wipe the surface 3 times with soap and water.

    • Place all wipes and the scoop into the bag.

  • Disposal: Seal the bag, place it inside a second bag (double-bagging), and tag it as Solid Hazardous Waste .

Visualized Workflow: Spill Response

SpillResponse Spill Spill Event Detected Assess Assess Hazard: Is it dust/volatile? Spill->Assess Secure Secure Area: Alert personnel, Don PPE Assess->Secure DrySpill Solid/Powder Spill Secure->DrySpill WetSpill Liquid Solution Spill Secure->WetSpill ActionDry Cover with wet paper towels to suppress dust DrySpill->ActionDry ActionWet Absorb with Vermiculite or Spill Pillow WetSpill->ActionWet Clean Clean Surface: Triple wipe with soap/water ActionDry->Clean ActionWet->Clean Disposal Disposal: Double Bag -> Hazardous Waste Bin Clean->Disposal

Figure 2: Operational workflow for managing spills, prioritizing dust suppression for solids and containment for liquids.[1][2]

Regulatory & Compliance Framework
  • RCRA (USA): While 5-(4-Chloro-2-methoxyphenyl)nicotinic acid is not explicitly "P" or "U" listed, it must be characterized by the generator.[1][2]

    • Characteristic of Corrosivity (D002): If the waste is an aqueous solution with pH < 2.[8]

    • Halogenated Solvents (F-Codes): If mixed with spent halogenated solvents (e.g., Methylene Chloride), the mixture adopts the F001/F002 code.[2][9]

  • EPA Recommendation: Incineration is the Best Demonstrated Available Technology (BDAT) for halogenated organics to ensure complete destruction of the pyridine ring and prevent leaching.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyridine-2-carboxylic acid derivatives (General). Retrieved from [1][2]

  • BLD Pharm. (2024). Product Information: 5-(4-Chloro-2-methoxyphenyl)nicotinic acid (CAS 1261980-32-8).[1][2][3][4] Retrieved from

  • US EPA. (2024). Hazardous Waste Codes & Characteristics (40 CFR Part 261). Retrieved from

  • American Chemical Society. (2023). Guide for Chemical Spill Response in Laboratories.[5][10] Retrieved from

Sources

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